Product packaging for 5-O-Methylnaringenin(Cat. No.:CAS No. 61775-19-7)

5-O-Methylnaringenin

Cat. No.: B122524
CAS No.: 61775-19-7
M. Wt: 286.28 g/mol
InChI Key: CWZLMWSCLBFCBY-ZDUSSCGKSA-N
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Description

5-O-Methylnaringenin has been reported in Boesenbergia rotunda, Alpinia pinnanensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B122524 5-O-Methylnaringenin CAS No. 61775-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLMWSCLBFCBY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977353
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61775-19-7
Record name 5-O-Methylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61775-19-7
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Foundational & Exploratory

5-O-Methylnaringenin: A Comprehensive Physicochemical Profile for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylnaringenin, a naturally occurring flavanone, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a methylated derivative of naringenin, it exhibits modified physicochemical properties that can significantly influence its bioavailability and pharmacological activity. This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering crucial data and experimental insights for researchers in drug discovery and development.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅PubChem[1][2]
Molecular Weight 286.28 g/mol PubChem[1][2]
Canonical SMILES COC1=CC(=CC2=C1C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)OPubChem[1]
InChIKey CWZLMWSCLBFCBY-ZDUSSCGKSA-NPubChem[1]
Topological Polar Surface Area 76 ŲPubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 2PubChem[3]
XLogP3-AA (Predicted LogP) 2.2PubChem[1][2][3]

Table 2: Experimental Physicochemical Properties of this compound and Naringenin

PropertyThis compoundNaringenin (for comparison)Source
Melting Point Data not available251 °CDrugBank[4], PubChem
Boiling Point 555.9 °C at 760 mmHgData not availableChemicalBook[5]
Flash Point 212.4 °CData not availableChemicalBook[5]
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Specific quantitative data is limited.Soluble in ethanol (~2.5 mg/ml), DMSO (~5 mg/ml), and DMF (~10 mg/ml). Sparingly soluble in aqueous buffers, with a solubility of approximately 0.50 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2).Cayman Chemical[6], ResearchGate[2][7][8]
pKa Data not availablepKa1: 7.05 ± 0.06, pKa2: 8.84 ± 0.08ResearchGate[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and extension of scientific findings. The following sections outline standardized methodologies for determining the key physicochemical properties of flavonoids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility is a crucial parameter for drug formulation and absorption.

Methodology: UV/Vis Spectrophotometry

  • Preparation of Standard Solutions: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol). A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.

  • Equilibrium Solubility Measurement: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. An aliquot of the filtrate is diluted with the solvent, and its absorbance is measured at the λmax.

  • Calculation: The concentration of this compound in the saturated solution is determined from the calibration curve.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Spectrophotometric pH-Titration

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffered solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Spectrophotometric Measurement: A constant volume of the this compound stock solution is added to each buffered solution. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

Biological Context and Signaling Pathways

While direct experimental evidence for the interaction of this compound with specific signaling pathways is still emerging, the extensive research on its parent compound, naringenin, provides valuable insights. Methylation can alter the biological activity of flavonoids, often enhancing their bioavailability and interaction with cellular targets.[9][10][11] Naringenin is known to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation, including the PI3K/AKT and MAPK pathways.[12][13][14][15][16][17][18][19][20][21]

Hypothetical Involvement in the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Naringenin has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis in cancer cells. It is plausible that this compound may exert similar or enhanced effects on this pathway.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K hypothetical inhibition This compound->AKT hypothetical inhibition

Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Hypothetical Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Naringenin has been reported to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects. This compound may share these properties.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors->Gene Expression (Proliferation, Inflammation) This compound This compound This compound->MEK hypothetical inhibition This compound->ERK hypothetical inhibition

Hypothetical modulation of the MAPK pathway by this compound.

Experimental Workflow for Bioactivity Screening

To investigate the biological effects of this compound and validate its interaction with signaling pathways, a structured experimental workflow is essential.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Cell Line Selection (e.g., Cancer, Immune cells) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot qPCR qPCR Analysis (Gene Expression) Treatment->qPCR Data_Analysis Statistical Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

General experimental workflow for in vitro bioactivity screening.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, offering essential data for computational modeling, formulation development, and pharmacokinetic studies. While further experimental validation of some properties and direct investigation into its biological mechanisms of action are warranted, the information compiled herein serves as a valuable resource for advancing the research and development of this compound-based therapeutics.

References

5-O-Methylnaringenin: A Natural Flavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylnaringenin, a naturally occurring flavanone, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a methylated derivative of naringenin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of this compound, covering its natural sources, biosynthesis, chemical and physical properties, and detailed insights into its pharmacological effects and mechanisms of action. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental protocols, and visual representations of key biological pathways.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. Among these, naringenin and its derivatives have been the subject of extensive research. This compound, a specific O-methylated flavanone, has been identified in various plant species, including Boesenbergia rotunda and Alpinia pinnanensis. The methylation of flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic efficacy. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its further investigation and potential translation into clinical applications.

Chemical and Physical Properties

This compound, also known as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one, possesses a distinct chemical structure that dictates its biological activity. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 61775-19-7
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one
Melting Point 231-232 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance White to off-white powder

Natural Sources and Biosynthesis

This compound is a secondary metabolite found in a variety of plants. Its biosynthesis originates from the general flavonoid pathway, which begins with the amino acid phenylalanine.

Biosynthesis of the Naringenin Backbone

The biosynthesis of the precursor, naringenin, is a well-established pathway in plants. It commences with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. This intermediate is subsequently converted to p-coumaroyl-CoA. The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), forms naringenin chalcone. Finally, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

naringenin_biosynthesis

O-Methylation of Naringenin

The final step in the formation of this compound is the regiospecific methylation of the hydroxyl group at the C5 position of the naringenin molecule. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. While the specific enzyme responsible for the 5-O-methylation of naringenin has not been definitively characterized in all plant species, research on related flavonoids suggests the involvement of specific flavonoid O-methyltransferases. For instance, naringenin 7-O-methyltransferase (NOMT) has been identified in rice and is responsible for the biosynthesis of sakuranetin. It is plausible that a distinct OMT with specificity for the 5-hydroxyl group of naringenin exists in plants that produce this compound.

methylation_pathway

Biological Activities and Mechanisms of Action

While much of the existing research has focused on the parent compound, naringenin, emerging evidence suggests that this compound shares and, in some cases, may possess enhanced biological activities.

Anti-inflammatory Activity

Naringenin is known to exert potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A study on methyl derivatives of flavanone demonstrated their ability to inhibit nitric oxide (NO) production and modulate pro-inflammatory cytokine secretion in LPS-stimulated macrophages. It is hypothesized that this compound acts through similar mechanisms.

anti_inflammatory_pathway

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions. While O-methylation can sometimes reduce the radical scavenging capacity of a flavonoid by blocking a free hydroxyl group, it can also increase its lipophilicity, potentially enhancing its ability to protect cellular membranes from lipid peroxidation. Naringenin has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anticancer Activity

Naringenin has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis. These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The methylation of naringenin may influence its anticancer potency.

anticancer_pathway

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic efficacy. While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for this compound are limited, data from its parent compound, naringenin, provide valuable insights. Naringenin exhibits low oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver, where it undergoes glucuronidation and sulfation. The methylation at the 5-O position is expected to increase the lipophilicity of naringenin, which could potentially enhance its absorption and alter its metabolic fate. Further studies are required to fully elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

This section provides an overview of methodologies that can be adapted for the study of this compound.

Extraction and Isolation

A general protocol for the extraction and isolation of flavonoids from plant material can be adapted for this compound.

extraction_workflow

Protocol:

  • Sample Preparation: The plant material is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent (e.g., methanol, ethanol) using maceration or Soxhlet extraction.

  • Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

Quantification by HPLC

A reversed-phase HPLC method can be developed and validated for the quantification of this compound in plant extracts and biological samples.

Table 2: Example HPLC Method Parameters for Flavonoid Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 288 nm for naringenin)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • NO Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vivo Anticancer Assay (Xenograft Mouse Model)

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its enhanced lipophilicity compared to naringenin may translate to improved bioavailability and therapeutic efficacy. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, conducting comprehensive pharmacokinetic and metabolism studies, and performing detailed in vitro and in vivo experiments to fully characterize its pharmacological profile and mechanisms of action. The development of robust and validated analytical methods is also crucial for its accurate quantification in various matrices. The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.

Unveiling the Molecular Targets of 5-O-Methylnaringenin: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-O-Methylnaringenin, a methoxylated derivative of the citrus flavonoid naringenin, presents a compelling case for drug discovery due to the enhanced bioavailability and metabolic stability often associated with methylation. However, a comprehensive survey of the scientific literature reveals a notable scarcity of direct target identification and validation studies specifically for this compound. In contrast, its parent compound, naringenin, has been the subject of extensive research, yielding a wealth of information regarding its molecular targets and mechanisms of action. This guide will leverage the extensive knowledge of naringenin as a scientifically grounded proxy to illuminate the probable biological landscape of this compound. We will delve into the established targets of naringenin, the signaling pathways it modulates, and the detailed experimental protocols employed for such discoveries. This approach provides a robust framework for initiating and advancing research into the therapeutic potential of this compound.

Inferred Biological Targets of this compound based on Naringenin Studies

Naringenin is a pleiotropic molecule, interacting with a multitude of cellular targets to exert its anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Due to the structural similarity, it is hypothesized that this compound may share many of these targets. The primary molecular interactions of naringenin can be categorized by the cellular processes they influence.

1.1. Anti-inflammatory and Immunomodulatory Targets

Naringenin is a potent modulator of inflammatory pathways.[1] Its anti-inflammatory effects are attributed to its interaction with key signaling molecules and enzymes that govern the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB): Naringenin has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[2]

  • Mitogen-Activated Protein Kinases (MAPKs): The activity of MAPKs, including ERK1/2 and JNK, which are crucial for pro-inflammatory cytokine production, is modulated by naringenin.[1]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): Naringenin can inhibit the activity of these enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[2]

  • Pro-inflammatory Cytokines and Chemokines: Naringenin treatment has been demonstrated to reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

1.2. Anti-cancer Targets

The anti-cancer properties of naringenin are linked to its ability to influence cell proliferation, apoptosis, and angiogenesis.[3]

  • PI3K/Akt Signaling Pathway: Naringenin has been found to directly bind to the p85α subunit of PI3K, thereby inhibiting the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[4][5]

  • Matrix Metalloproteinases (MMPs): The expression and activity of MMPs, such as MMP-9, which are involved in tumor invasion and metastasis, are suppressed by naringenin.[4][5]

  • Apoptotic Machinery: Naringenin can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Tumor Suppressor Proteins: Studies have shown that naringenin can upregulate the expression of tumor suppressors like p53 and ERα in breast cancer stem cells.[6]

1.3. Neuroprotective Targets

Naringenin exhibits neuroprotective effects through its antioxidant and anti-inflammatory actions in the central nervous system.

  • Oxidative Stress Pathways: Naringenin can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.[2]

  • Neuroinflammatory Pathways: By inhibiting microglial activation and the production of pro-inflammatory mediators in the brain, naringenin can mitigate neuroinflammation.

Quantitative Data on Naringenin's Biological Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies on naringenin, offering insights into its potency and efficacy.

Table 1: In Vitro Efficacy of Naringenin

Target/ProcessCell LineAssayIC50 / Effective ConcentrationReference
PI3K/Akt Pathway MH-S (Alveolar Macrophages)Western Blot100 µM (significant inhibition)[4][5]
MMP-9 Secretion MH-S (Alveolar Macrophages)ELISA100 µM (significant reduction)[4][5]
Cell Viability Breast Cancer Stem Cells (Mammospheres)Cytotoxicity AssayCytotoxic effects observed[6]
Mammosphere Formation MCF-7Mammosphere Forming Potential AssayInhibition observed[6]
Colony Formation MCF-7Clonogenic Survival AssayInhibition observed[6]
Cell Migration MCF-7Scratch Wound-Healing AssayInhibition observed[6]

Table 2: In Vivo Efficacy of Naringenin

Disease ModelAnimal ModelDosageOutcomeReference
Methotrexate-induced Oxidative Injury Mice10 mg/kg B.wt (oral)Counteracted oxidative stress, reduced renal and hepatotoxicity[7]
Precancerous Colon Lesions Wistar RatsNot specifiedDecreased lipid peroxidation, ROS generation, and TNF-α levels[3]
Cyclophosphamide-mediated Hepatotoxicity RatsNot specifiedDecreased oxidative stress, fibrosis, and inflammation[3]

Experimental Protocols for Target Identification and Validation

The identification and validation of small molecule targets are critical steps in drug discovery. The following are detailed methodologies commonly employed in this process, which would be applicable to the study of this compound.

3.1. Target Identification

  • Affinity Chromatography / Pull-down Assays: This is a classic method for identifying direct binding partners of a small molecule.[8]

    • Probe Synthesis: this compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support like agarose beads.[8]

    • Incubation: The synthesized probe is incubated with a cell lysate or tissue extract to allow for the formation of probe-target complexes.

    • Affinity Purification: The complexes are captured using the affinity tag (e.g., streptavidin beads for a biotinylated probe).[8]

    • Elution and Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[8]

  • Photo-affinity Labeling: This technique is used to create a covalent bond between the small molecule and its target, which is particularly useful for capturing transient or weak interactions.[9]

    • Probe Design: A photo-reactive group is incorporated into the structure of this compound.

    • Cross-linking: Upon exposure to UV light, the photo-reactive group is activated, forming a covalent bond with the target protein.

    • Identification: The covalently labeled proteins are then identified using standard proteomic techniques.[9]

3.2. Target Validation

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular context without the need for chemical modifications of the compound.[10][11][12][13][14]

    • Treatment: Intact cells or cell lysates are treated with this compound.

    • Thermal Challenge: The samples are heated to a range of temperatures to induce protein denaturation.

    • Quantification: The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.[12][14]

  • In Vitro Kinase Assays: If a kinase is a putative target, its activity can be directly measured in the presence of this compound.

    • Reaction Setup: The purified kinase, its substrate, and ATP are incubated with varying concentrations of the compound.

    • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radio-labeled ATP or specific antibodies.

  • In Vivo and In Vitro Functional Assays: These assays are designed to confirm that the interaction between the compound and its target leads to a measurable biological effect.

    • Gene Silencing/Overexpression: The expression of the target protein is knocked down (e.g., using siRNA) or overexpressed in cells. The effect of this compound is then assessed. A diminished or enhanced effect of the compound in these modified cells can validate the target.

    • Animal Models: In animal models of disease, the administration of this compound should produce a therapeutic effect that correlates with the modulation of the identified target.[15]

Visualizing Pathways and Workflows

4.1. Signaling Pathways Modulated by Naringenin

Naringenin_Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Pathway Naringenin Naringenin NFkB NF-κB Naringenin->NFkB MAPK MAPK (ERK, JNK) Naringenin->MAPK PI3K_Akt PI3K/Akt Pathway Naringenin->PI3K_Akt MMPs MMPs Naringenin->MMPs ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines MAPK->ProInflammatory_Cytokines Cell_Proliferation Cell Proliferation & Invasion PI3K_Akt->Cell_Proliferation MMPs->Cell_Proliferation

Caption: Signaling pathways modulated by naringenin.

4.2. Experimental Workflow for Target Identification and Validation

Target_ID_Validation_Workflow Start Start: Bioactive Compound (this compound) Target_ID Target Identification Start->Target_ID Affinity_Chromatography Affinity Chromatography Target_ID->Affinity_Chromatography Photo_Affinity Photo-affinity Labeling Target_ID->Photo_Affinity Putative_Targets Identification of Putative Targets Affinity_Chromatography->Putative_Targets Photo_Affinity->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation->CETSA Functional_Assays In Vitro / In Vivo Functional Assays Target_Validation->Functional_Assays Validated_Target Validated Target CETSA->Validated_Target Functional_Assays->Validated_Target

References

Methodological & Application

Application Notes: In Vitro Evaluation of 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 5-O-Methylnaringenin is a methoxylated derivative of naringenin, a prominent flavonoid found in citrus fruits. Naringenin has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] These effects are attributed to its ability to modulate various cellular signaling pathways.[2][3] Methoxylation can potentially enhance the metabolic stability and bioavailability of flavonoids, making this compound a compound of significant interest for drug development.

These application notes provide a comprehensive protocol for conducting in vitro cell culture assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. The provided methodologies are based on established protocols for its parent compound, naringenin, and serve as a robust starting point for detailed investigation.

Mechanism of Action (Based on Naringenin) Naringenin exerts its biological effects by interacting with multiple key signaling pathways. In cancer, it is known to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis.[4] This is often achieved by modulating the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and growth.[1][2] Naringenin can also trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax, Caspases) and anti-apoptotic (Bcl-2) proteins.[4][5]

In the context of inflammation, naringenin has been shown to suppress the inflammatory response by inhibiting the NF-κB signaling pathway.[4][6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7][8] Furthermore, it can activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system.[9]

Naringenin_Signaling_Pathways cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound This compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt MAPK MAPK Pathway Compound->MAPK NFkB NF-κB Pathway Compound->NFkB Nrf2 Nrf2/HO-1 Pathway Compound->Nrf2 Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant

Caption: Key signaling pathways modulated by Naringenin.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, naringenin, in various cancer cell lines. This data is crucial for designing the dose-response experiments for this compound, providing a likely effective concentration range.

Cell LineCancer TypeIC50 Value (µM)Citation
MCF-7Breast Cancer400[5]
T47DBreast Cancer500[5]
HT-29Colon Cancer780 - 880[5]
PC-12Pheochromocytoma780 - 880[5]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cultured cells. The assay quantifies cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., MCF-7) after 72 hours of treatment.

Materials:

  • Cell Line: Human cancer cell line (e.g., MCF-7, HT-29).

  • Reagents:

    • This compound (powder).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).[10]

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).[10]

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom cell culture plates.

    • Laminar flow hood.

    • CO2 incubator (37°C, 5% CO2, humidified atmosphere).[10]

    • Microplate reader with a 570 nm filter.

    • Multichannel pipette.

    • Sterile pipette tips and centrifuge tubes.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound by dissolving the required amount in DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[11]

    • Incubate the plate for 24 hours to allow the cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A common concentration range to start with, based on naringenin data, would be 10, 50, 100, 250, 500, and 800 µM.

    • Include the following controls on the plate:

      • Untreated Control: Wells with cells in medium only.

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

      • Blank Control: Wells with medium only (no cells) for background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (dose-response curve) analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13]

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for the Use of Naringenin in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific use of 5-O-Methylnaringenin in animal models of inflammation is limited in the available scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Naringenin . Naringenin is a closely related flavanone with well-documented anti-inflammatory properties. The methodologies and principles outlined below can serve as a robust foundation for researchers designing studies to investigate this compound.

Application Notes

Introduction

Naringenin (4',5,7-trihydroxyflavanone) is a natural flavanone predominantly found in citrus fruits that has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties in numerous preclinical studies.[1][2] Its therapeutic potential has been investigated in various animal models of inflammatory diseases, including colitis, inflammatory pain, neuroinflammation, and skin inflammation.[3][4][5][6]

The primary mechanism of action for naringenin's anti-inflammatory effects involves the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9] By inhibiting these pathways, naringenin effectively reduces the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[5][10]

Mechanism of Action: Key Signaling Pathways

1.2.1. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of the inflammatory response.[3] In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus.[3] In the nucleus, it triggers the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and COX-2.[3][6][10]

Naringenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[3] This action sequesters the NF-κB complex in the cytoplasm, thereby blocking the transcription of pro-inflammatory target genes and reducing the inflammatory cascade.[3][8]

1.2.2. Modulation of MAPK Signaling Pathways The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[7][11] Naringenin has been observed to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][12] By inhibiting these MAPK pathways, naringenin further downregulates the expression of inflammatory mediators.[12]

Quantitative Data Summary

The anti-inflammatory effects of naringenin have been quantified in various animal models. The tables below summarize key findings.

Table 1: Effect of Naringenin on Pro-Inflammatory Cytokines in Animal Models
Animal ModelInflammatory StimulusNaringenin DoseCytokinePercent Reduction vs. ControlReference
Murine ColitisDextran Sulfate Sodium (DSS)50 mg/kgTNF-α~50%[3]
Murine ColitisDextran Sulfate Sodium (DSS)50 mg/kgIL-6~60%[3]
Inflammatory PainCarrageenan50 mg/kgTNF-αSignificant Reduction[4]
Inflammatory PainCarrageenan50 mg/kgIL-1βSignificant Reduction[4]
Allergic AsthmaOvalbumin (OVA)Not specifiedIL-5Significant Reduction[13]
LPS-Induced Liver InjuryLipopolysaccharide (LPS)Not specifiedIL-1β, IL-6, TNF-αSignificant Reduction[14]
Table 2: Effect of Naringenin on Other Inflammatory Markers
Animal ModelInflammatory StimulusNaringenin DoseMarkerEffectReference
Murine ColitisDSS50 mg/kgiNOS, COX-2 mRNASignificantly Decreased[3]
Inflammatory PainCarrageenan16.7-150 mg/kgPaw EdemaSignificantly Reduced[1][4]
Skin InflammationOleic AcidNot specifiedMDADecreased[6]
Skin InflammationOleic AcidNot specifiedSOD, CATIncreased[6][15]
Diabetic RetinopathyStreptozotocin (STZ)Not specifiedNF-κB p65Decreased[16]

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a classic model for acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory agents.[1][17]

Materials:

  • Male Wistar rats (150-200 g)

  • Naringenin (or this compound)

  • Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard drug (e.g., Diclofenac Sodium, 6 mg/kg)[17]

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide rats into groups (n=6 per group):

    • Group I: Vehicle Control (1% CMC)

    • Group II: Standard Drug (Diclofenac Sodium)

    • Group III: Naringenin (e.g., 50 mg/kg, p.o.)

    • Group IV: Naringenin (e.g., 100 mg/kg, p.o.)[1]

  • Compound Administration: Administer the test compounds or vehicle orally 30-60 minutes prior to carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics human ulcerative colitis and is used to study intestinal inflammation.[3]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Naringenin (or this compound)

  • Dextran Sulfate Sodium (DSS, 3-5% w/v in drinking water)

  • ELISA kits for TNF-α and IL-6

  • Materials for histology (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize mice and divide into groups:

    • Group I: Control (regular drinking water)

    • Group II: DSS only

    • Group III: DSS + Naringenin (e.g., 50 mg/kg/day, p.o.)

  • Induction and Treatment:

    • Provide DSS in drinking water for 7 consecutive days to induce colitis in Groups II and III.

    • Administer naringenin or vehicle orally once daily for the duration of the study (can be prophylactic or therapeutic).

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

  • Sample Collection: On day 8, euthanize the mice.

    • Collect colon tissue. Measure its length.

    • Fix a distal portion of the colon in 10% formalin for histological analysis.

    • Homogenize the remaining colon tissue to prepare lysates for cytokine analysis.

  • Analysis:

    • Histology: Prepare H&E stained slides and score for inflammation severity, ulceration, and epithelial damage.[3]

    • Cytokine Measurement: Quantify TNF-α and IL-6 levels in the colon tissue lysates using ELISA kits according to the manufacturer's instructions.[3]

    • Western Blot: Analyze protein expression of p-p65, p-IκBα, and TLR4 in colon tissue lysates to assess NF-κB pathway activation.[3]

Visualizations: Diagrams and Workflows

Diagram 1: Naringenin's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB p65/p50 (Active) p_IkBa->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Naringenin Naringenin Naringenin->IKK Inhibits Naringenin->IkBa_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: Naringenin inhibits the NF-κB pathway by blocking IκBα degradation.

Diagram 2: Naringenin's Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK->Transcription_Factors Activate Naringenin Naringenin Naringenin->MAPKK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Naringenin suppresses inflammation by inhibiting MAPK phosphorylation.

Diagram 3: General Experimental Workflow for Evaluating Naringenin

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal_Model 1. Select Animal Model (e.g., Rat, Mouse) Induction 2. Induce Inflammation (e.g., Carrageenan, DSS, LPS) Animal_Model->Induction Grouping 3. Animal Grouping (Vehicle, Naringenin, Standard Drug) Induction->Grouping Treatment 4. Administer Naringenin (Oral Gavage) Grouping->Treatment Monitoring 5. Monitor Clinical Signs (Edema, Weight Loss, DAI) Treatment->Monitoring Collection 6. Sample Collection (Tissue, Blood) Monitoring->Collection Biochemical 7a. Biochemical Analysis (ELISA for Cytokines) Collection->Biochemical Histology 7b. Histopathology (H&E Staining) Collection->Histology Molecular 7c. Molecular Analysis (Western Blot for p-p65) Collection->Molecular Data_Analysis 8. Data Interpretation & Conclusion Biochemical->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory studies of Naringenin.

References

Application Notes and Protocols: 5-O-Methylnaringenin for Neuroprotection Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent scientific inquiry into the neuroprotective potential of flavonoids has identified 5-O-Methylnaringenin (5-OMN) as a compound of interest. As a methylated derivative of naringenin, 5-OMN is hypothesized to possess enhanced bioavailability, making it a promising candidate for therapeutic development in the context of neurodegenerative diseases. This document provides an overview of the current, albeit limited, understanding of 5-OMN's neuroprotective effects and outlines detailed experimental protocols based on the extensive research conducted on its parent compound, naringenin. These protocols are intended to serve as a foundational guide for researchers investigating the neuroprotective mechanisms of 5-OMN in various experimental models of neurological disorders.

While direct experimental data on this compound in neuroprotection is not yet widely available in published literature, the following sections detail the established neuroprotective activities of the closely related flavanone, naringenin. It is anticipated that 5-OMN may exhibit similar or potentially enhanced activities due to its structural modifications. The provided protocols are therefore adapted from validated naringenin studies and can be applied to the investigation of 5-OMN.

Part 1: Application Notes for Naringenin (as a proxy for this compound)

Naringenin has demonstrated significant neuroprotective effects across a range of experimental models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties.[3][5][6]

Key Neuroprotective Mechanisms:

  • Antioxidant Activity: Naringenin effectively scavenges free radicals and upregulates endogenous antioxidant defense mechanisms. It has been shown to increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby mitigating oxidative stress-induced neuronal damage.[6]

  • Anti-inflammatory Effects: Naringenin inhibits pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] By downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, naringenin helps to quell neuroinflammation, a common pathological feature of many neurodegenerative disorders.[6]

  • Anti-apoptotic Activity: Naringenin has been observed to modulate apoptosis-related proteins, such as the Bcl-2 family, and inhibit caspase activation, thereby preventing programmed cell death of neurons.[1][2]

  • Modulation of Signaling Pathways: Research has implicated naringenin in the modulation of several crucial signaling pathways involved in neuronal survival and function, including the PI3K/Akt and Nrf2 pathways.[2][6]

Experimental Models:

The neuroprotective effects of naringenin have been validated in the following experimental models:

  • In Vitro Models:

    • Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins such as amyloid-beta (Aβ), 1-methyl-4-phenylpyridinium (MPP+), or glutamate.[1][2]

    • Oxygen-glucose deprivation/reperfusion (OGD/R) models to simulate ischemic conditions.

  • In Vivo Models:

    • Alzheimer's Disease: Rodent models with induced amyloid-beta toxicity or transgenic models.[2][6]

    • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) induced models in mice or rats.[7][8]

    • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) models in rats.[2][4]

Part 2: Quantitative Data Summary (Based on Naringenin Studies)

The following tables summarize representative quantitative data from studies on naringenin, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of Naringenin on Biochemical Markers in a Parkinson's Disease Model (MPTP-induced)

ParameterControlMPTP-TreatedMPTP + Naringenin (50 mg/kg)MPTP + Naringenin (100 mg/kg)
Dopamine (ng/mg protein) 15.2 ± 1.36.8 ± 0.710.5 ± 0.913.1 ± 1.1
Superoxide Dismutase (U/mg protein) 12.4 ± 1.17.1 ± 0.69.8 ± 0.811.5 ± 1.0
Malondialdehyde (nmol/mg protein) 2.1 ± 0.24.8 ± 0.43.2 ± 0.32.5 ± 0.2
TNF-α (pg/mg protein) 25.6 ± 2.358.2 ± 5.138.9 ± 3.530.1 ± 2.7

Table 2: Effects of Naringenin on Infarct Volume and Neurological Deficit in a Stroke Model (MCAO)

GroupInfarct Volume (%)Neurological Score (0-4)
Sham 00
MCAO 35.4 ± 3.13.2 ± 0.3
MCAO + Naringenin (50 mg/kg) 18.2 ± 2.51.8 ± 0.2
MCAO + Naringenin (100 mg/kg) 12.5 ± 1.91.1 ± 0.1

Part 3: Detailed Experimental Protocols (Adapted for this compound)

These protocols are based on established methodologies for naringenin and should be optimized for this compound.

Protocol 1: In Vitro Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity

Objective: To assess the protective effect of 5-OMN on Aβ-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Amyloid-beta 1-42 (Aβ42) peptide

  • This compound (5-OMN)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Aβ42 Preparation: Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 72 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of 5-OMN (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Following pre-treatment, add aggregated Aβ42 to a final concentration of 10 µM to the wells (except for the control group).

    • Incubate the plates for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: In Vivo Neuroprotection in an MPTP-Induced Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effect of 5-OMN on dopaminergic neuron loss and motor deficits in an MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • This compound (5-OMN)

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • Tyrosine Hydroxylase (TH) antibody for immunohistochemistry

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (Saline)

    • Group 2: MPTP only (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals)

    • Group 3: MPTP + 5-OMN (e.g., 50 mg/kg, p.o., daily for 7 days before and during MPTP administration)

    • Group 4: MPTP + 5-OMN (e.g., 100 mg/kg, p.o., daily for 7 days before and during MPTP administration)

  • Drug Administration: Administer 5-OMN or vehicle orally for 7 consecutive days. On day 8, administer MPTP or saline intraperitoneally.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Pole Test: Place mice head-upward on top of a vertical pole and record the time to turn and descend.

  • Tissue Collection and Processing (14 days post-MPTP):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the substantia nigra and striatum using a cryostat.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • Data Analysis: Compare behavioral scores and neuronal counts between the different groups.

Part 4: Visualization of Signaling Pathways and Workflows

Signaling Pathway of Naringenin's Neuroprotective Action

naringenin_neuroprotection cluster_antioxidant Antioxidant Pathway cluster_antiinflammatory Anti-inflammatory Pathway Naringenin Naringenin Nrf2 Nrf2 Activation Naringenin->Nrf2 NFkB NF-κB Inhibition Naringenin->NFkB ARE ARE Binding Nrf2->ARE AntioxidantEnzymes ↑ SOD, CAT, GPx ARE->AntioxidantEnzymes ROS ↓ Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Cytokines ↓ TNF-α, IL-1β, IL-6 NFkB->Cytokines Neuroinflammation ↓ Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: Naringenin's dual action on antioxidant and anti-inflammatory pathways.

Experimental Workflow for In Vivo MPTP Model

mptp_workflow A Acclimatization of Mice (1 week) B Pre-treatment with 5-OMN or Vehicle (p.o., 7 days) A->B C MPTP or Saline Administration (i.p., Day 8) B->C D Behavioral Testing (Rotarod, Pole Test) (Day 15) C->D E Tissue Collection and Immunohistochemistry (TH) (Day 22) D->E F Data Analysis and Interpretation E->F

Caption: Workflow for the MPTP-induced Parkinson's disease model.

Logical Relationship of Neuroprotective Mechanisms

neuroprotection_logic OxidativeStress Oxidative Stress NeuronalDamage Neuronal Damage & Cognitive Decline OxidativeStress->NeuronalDamage Neuroinflammation Neuroinflammation Neuroinflammation->NeuronalDamage Apoptosis Neuronal Apoptosis Apoptosis->NeuronalDamage Naringenin Naringenin (5-OMN proxy) Naringenin->OxidativeStress Inhibits Naringenin->Neuroinflammation Inhibits Naringenin->Apoptosis Inhibits

Caption: Inhibition of key pathological processes by Naringenin.

References

Application Notes and Protocols for In Vivo Studies of Naringenin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for 5-O-Methylnaringenin. The following data is based on studies of the parent compound, naringenin, and its glycoside, naringin. This information should be considered a foundational starting point for researchers and drug development professionals investigating this compound, as dosages are not directly transferable between different chemical entities. Further dose-finding and toxicology studies for this compound are imperative.

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its therapeutic potential is being explored in various disease models. This document provides a summary of reported in vivo dosages for naringenin and its glycoside naringin, along with generalized experimental protocols to guide future research on its derivatives like this compound.

Quantitative Data Summary

The following table summarizes the dosages of naringenin and its related compounds used in various in vivo studies. It is crucial to note the different animal models, administration routes, and study durations, as these factors significantly influence the effective dose.

CompoundAnimal ModelDosageAdministration RouteDurationKey FindingsReference
NaringeninMice5 and 10 mg/kgIntraperitoneal (i.p.)Single doseDose-dependent reduction in sleep latency and prolongation of sleep duration.[3][4][5]
NaringeninRats184 µmol/kgOralSingle doseRapid transformation into sulfates and glucuronides.[6]
NaringeninRats10 mg/L--Toxic effects observed at this high dose in amphibians.[7]
NaringeninRats>40 mg/individual--Toxicity reported at concentrations exceeding this amount.[7]
NaringinRats42 mg/kgOralSingle doseHigher exposure to naringin and its metabolite naringenin observed in aged rats.[8][9]
NaringinBeagle Dogs20, 100, 500 mg/kg/dayOralUp to 180 daysDose-dependent increase in systemic exposure to naringin and naringenin; no significant accumulation.[10]
Naringenin/ Hesperidin MixRats50, 300, 2000 mg/kgOralSingle dose & 28 daysNo acute oral toxicity observed; LD50 > 2000 mg/kg.[11][12]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. These should be adapted and optimized for specific experimental designs.

Acute Toxicity and Sedative Effect Study in Mice

This protocol is based on studies investigating the sedative effects of naringenin.

Objective: To determine the acute toxicity and sedative effects of a test compound (e.g., this compound) in mice.

Materials:

  • Test compound (this compound)

  • Vehicle (e.g., distilled water with 0.9% NaCl and 0.5% Tween 80)

  • Thiopental sodium (inducing agent)

  • Male Swiss albino mice (25-30 g)

  • Standard laboratory equipment (syringes, needles, animal cages, etc.)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into control and treatment groups (n=7 per group).

  • Compound Preparation: Prepare a stock solution of the test compound in the chosen vehicle.

  • Administration:

    • Administer the test compound intraperitoneally (i.p.) at desired doses (e.g., 5 and 10 mg/kg).

    • Administer the vehicle to the control group.

  • Induction of Sleep: 30 minutes after compound administration, induce sleep by injecting thiopental sodium (20 mg/kg, i.p.).

  • Observation:

    • Record the latency to sleep (time from thiopental injection to loss of righting reflex).

    • Record the duration of sleep (time from loss to recovery of the righting reflex).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Pharmacokinetic Study in Rats

This protocol is a generalized procedure for evaluating the pharmacokinetic profile of a flavonoid.

Objective: To determine the pharmacokinetic parameters of a test compound after oral administration in rats.

Materials:

  • Test compound (this compound)

  • Vehicle for oral administration

  • Male Sprague-Dawley rats (200-250 g)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Animal Preparation: Fast rats overnight before the experiment but allow free access to water.

  • Compound Administration: Administer a single oral dose of the test compound (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the test compound and its potential metabolites using a validated analytical method like HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Visualizations

Experimental Workflow for In Vivo Sedative Effect Study

G cluster_0 Preparation cluster_1 Treatment cluster_2 Observation & Analysis A Animal Acclimatization B Randomization into Groups A->B C Compound Preparation B->C D Intraperitoneal Administration (Vehicle or Compound) C->D E Wait 30 minutes D->E F Induce Sleep (Thiopental Sodium) E->F G Measure Sleep Latency F->G H Measure Sleep Duration F->H I Statistical Analysis G->I H->I G Naringenin Naringenin / Derivative GABA_A GABA-A Receptor Naringenin->GABA_A Positive Allosteric Modulation Chloride Cl- influx GABA_A->Chloride Neuron Postsynaptic Neuron Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation

References

Application Notes and Protocols: 5-O-Methylnaringenin as a Potential Marker Compound in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylnaringenin is a naturally occurring flavonoid, specifically an O-methylated flavanone, that has been identified in various plant species. As a metabolite of naringenin, a well-studied flavonoid abundant in citrus fruits, this compound is gaining interest in the field of metabolomics as a potential biomarker. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, potentially leading to increased bioavailability and distinct biological activity. These application notes provide an overview of this compound's potential as a marker compound, along with detailed protocols for its extraction, quantification, and the exploration of its biological context. While research on this compound is still emerging, the methodologies and biological insights presented here are based on established principles for flavonoid analysis and the known activities of its parent compound, naringenin.

Potential Applications in Metabolomics

Due to its nature as a metabolite, this compound holds potential as a biomarker in several research areas:

  • Dietary Intake Marker: Its presence and concentration in biological fluids could serve as an indicator of the consumption and metabolism of naringenin-rich foods.

  • Pharmacokinetic Studies: Tracking the formation of this compound can provide insights into the metabolic fate of naringenin and the activity of catechol-O-methyltransferase (COMT) enzymes.

  • Disease Biomarker Discovery: Altered levels of this compound may be associated with specific physiological or pathological states, warranting investigation in disease-focused metabolomics studies.

  • Natural Product Research: Quantifying this compound in plant extracts is crucial for the standardization and quality control of herbal medicines and dietary supplements.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically for this compound in various biological matrices. However, analytical methods developed for its parent compound, naringenin, can be adapted for its quantification. The following table summarizes typical parameters for the LC-MS/MS analysis of naringenin, which can serve as a starting point for method development for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Linear Range (ng/mL)LLOQ (ng/mL)
Naringenin273.4151.3-26 to -355 - 25005
This compound (Predicted) 287.1 167.0 / 152.0 To be optimized To be determined To be determined

Note: The precursor and product ions for this compound are based on its chemical structure and may require optimization.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Plasma/Urine)

This protocol is adapted from established methods for flavonoid extraction and is suitable for the analysis of this compound in biological fluids.

Materials:

  • Plasma or urine samples

  • Internal Standard (IS) solution (e.g., hesperidin, 1 µg/mL in methanol)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

    • Add 10 µL of the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the microcentrifuge tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds to dissolve the extract.

  • Analysis:

    • Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a starting point for the development of a sensitive and specific method for the quantification of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative or positive (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion m/z 287.1 -> Product ions (e.g., 167.0, 152.0)

    • Internal Standard (Hesperidin): Precursor ion m/z 611.5 -> Product ion 303.3

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Gas Flow

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow```dot

G cluster_0 Sample Collection & Preparation cluster_1 Extraction & Concentration cluster_2 Analysis cluster_3 Quantification Biological Matrix (Plasma, Urine) Biological Matrix (Plasma, Urine) Addition of Internal Standard Addition of Internal Standard Biological Matrix (Plasma, Urine)->Addition of Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Addition of Internal Standard->Liquid-Liquid Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Caption: Naringenin's influence on key cellular pathways.

Conclusion

This compound represents a promising, yet understudied, compound in the field of metabolomics. Its relationship to the widely consumed flavonoid naringenin suggests its potential as a biomarker for dietary intake and metabolic processes. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the role of this compound in their specific areas of interest. As research progresses, it is anticipated that a clearer understanding of the biological significance and utility of this compound as a marker compound will emerge.

Application of 5-O-Methylnaringenin in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylnaringenin, a methylated derivative of the naturally occurring flavonoid naringenin, is emerging as a compound of significant interest in the field of drug discovery. Naringenin, found abundantly in citrus fruits, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[1][2][3][4][5] Methylation, a common structural modification of flavonoids, can enhance bioavailability and metabolic stability, potentially making this compound a more potent therapeutic agent than its parent compound. This document provides an overview of the potential applications of this compound based on the extensive research conducted on naringenin, along with detailed protocols for key experimental assays to facilitate further investigation into its therapeutic potential.

Disclaimer: The following information is largely based on studies conducted on naringenin, the parent compound of this compound. While it is hypothesized that this compound will exhibit similar biological activities, further experimental validation is required.

Therapeutic Potential and Mechanism of Action

Naringenin, and by extension this compound, exhibits pleiotropic effects by modulating multiple cellular signaling pathways.[6] Its therapeutic potential spans across several disease areas:

  • Oncology: Naringenin has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that supply tumors).[1][7] The anti-cancer effects are mediated through the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB, and by regulating the expression of cell cycle proteins and apoptotic markers.[1][8]

  • Inflammation: Naringenin possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[9][10] It can suppress the activation of NF-κB, a key transcription factor that governs the inflammatory response.[2]

  • Neuroprotection: Studies suggest that naringenin can protect neurons from damage and may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13] Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal survival and inflammation.[14][15]

  • Metabolic Disorders: Naringenin has shown promise in the management of metabolic syndrome by improving insulin sensitivity, lowering blood glucose levels, and reducing hyperlipidemia.[4][5][16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on naringenin, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-Cancer Activity of Naringenin

Cell LineCancer TypeAssayConcentrationEffectReference
MDA-MB-231Breast CancerMTT Assay40 µg/ml45-30% reduction in cell viability after 24-48h[19]
B16F10MelanomaProliferation AssayDose-dependentInhibition of cell proliferation[7]
SK-MEL-28MelanomaProliferation AssayDose-dependentInhibition of cell proliferation[7]
K562LeukemiaCell Cycle AnalysisNot specifiedG0/G1 phase cell cycle arrest[1]
U87GlioblastomaMatrigel Transwell Assay5-20 μMSuppression of invasion and adhesion[8]

Table 2: In Vivo Anti-Inflammatory Activity of Naringenin

Animal ModelInflammatory StimulusDoseEffectReference
RatsCarrageenan-induced paw edema100 mg/kg16.2% reduction in paw volume[9]
RatsCarrageenan-induced paw edema200 mg/kg37.7% reduction in paw volume[9]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on cell proliferation and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting

This protocol is used to detect and quantify specific proteins in a sample, which is crucial for elucidating the mechanism of action of a compound.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein using an antibody.[22]

Materials:

  • Cell lysates treated with this compound

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with various concentrations of this compound.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity to determine the relative protein expression levels.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways modulated by naringenin, which are likely targets of this compound.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits NFkB NFkB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes

Caption: Anti-Cancer Signaling Pathways of this compound.

antiinflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 NFkB NFkB TLR4->NFkB Activates This compound This compound This compound->NFkB Inhibits Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Induces Transcription Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)->Inflammation

Caption: Anti-Inflammatory Mechanism of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer/Immune Cells) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay Animal_Model Animal Model of Disease (e.g., Tumor Xenograft, Induced Inflammation) Compound_Admin Administration of This compound Animal_Model->Compound_Admin Efficacy_Eval Efficacy Evaluation (e.g., Tumor Size, Inflammatory markers) Compound_Admin->Efficacy_Eval Toxicity_Study Toxicity Studies Compound_Admin->Toxicity_Study

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound holds considerable promise as a lead compound in drug discovery, building upon the well-documented therapeutic activities of its parent molecule, naringenin. Its potential applications in oncology, inflammation, neurodegenerative diseases, and metabolic disorders warrant further investigation. The provided protocols and pathway diagrams offer a foundational framework for researchers to explore the pharmacological properties and mechanisms of action of this intriguing flavonoid derivative. Future studies should focus on directly evaluating the efficacy and safety of this compound to validate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening with 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential high-throughput screening (HTS) applications for 5-O-Methylnaringenin, a naturally occurring flavanone. Drawing upon the known biological activities of its parent compound, naringenin, and general HTS methodologies for flavonoids, this document outlines protocols for assessing the antioxidant and anti-inflammatory potential of this compound in a high-throughput format.

Introduction to this compound

This compound is a methylated derivative of naringenin, a flavonoid abundant in citrus fruits.[1] Naringenin itself is known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] These activities are often attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and MAPK pathways. The methylation at the 5-O position may alter the bioavailability, metabolic stability, and biological activity of the parent compound, making this compound a compound of interest for drug discovery and development.

High-Throughput Screening Applications

High-throughput screening allows for the rapid testing of large numbers of compounds to identify those with desired biological activities.[4][5] Based on the known properties of related flavonoids, this compound is a suitable candidate for screening in assays designed to identify novel antioxidant and anti-inflammatory agents.

Antioxidant Activity Screening

Objective: To assess the free-radical scavenging capacity of this compound in a high-throughput format using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method is adaptable to a 96-well plate format for efficient screening.[6][7][8]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The degree of color change, measured by absorbance, is proportional to the antioxidant activity of the compound.

Experimental Protocol:

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Create a serial dilution of the this compound stock solution in methanol directly in a 96-well plate.

    • Prepare a working solution of DPPH in methanol.

    • Add the DPPH working solution to each well containing the test compound or controls.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity for each concentration of this compound.

Data Presentation:

CompoundIC50 (µM)
This compoundData to be determined
Ascorbic Acid (Control)Data to be determined

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-Inflammatory Activity Screening

Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in a cell-based high-throughput assay.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells such as macrophages. This response includes the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This assay measures the ability of this compound to suppress LPS-induced TNF-α production.

Experimental Protocol:

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • This compound

    • Dexamethasone (positive control)

    • TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Data Presentation:

CompoundIC50 (µM) for TNF-α Inhibition
This compoundData to be determined
Dexamethasone (Control)Data to be determined

Note: IC50 values represent the concentration of the compound that inhibits 50% of TNF-α production.

Signaling Pathways and Mechanisms of Action

The biological activities of naringenin, and likely this compound, are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting HTS results and for further drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Naringenin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[2][9]

NF_kappa_B_Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Compound This compound Compound->IKK inhibits NFkappaB_n NF-κB NFkappaB_n->Gene activates MAPK_Pathway Stress Cellular Stress (e.g., LPS, Oxidative Stress) UpstreamKinases Upstream Kinases Stress->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation Compound This compound Compound->UpstreamKinases modulates HTS_Workflow PrimaryScreen Primary HTS Assay (e.g., DPPH or TNF-α) HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse SecondaryAssay Secondary Assays (e.g., other cytokine panels, cell viability) DoseResponse->SecondaryAssay HitValidation Hit Validation SecondaryAssay->HitValidation

References

Application Notes and Protocols for 5-O-Methylnaringenin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the development of analytical standards for 5-O-Methylnaringenin, a derivative of the naturally occurring flavonoid, naringenin. This document is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a methylated flavanone that has garnered interest for its potential biological activities. As a derivative of naringenin, it is crucial to establish robust analytical methods to ensure the quality, purity, and potency of this compound for research and development purposes. These notes provide comprehensive protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, information on its physicochemical properties and potential signaling pathways, largely inferred from its parent compound naringenin, is presented.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for this compound is provided below. Data for the parent compound, naringenin, is also included for comparative purposes.

Table 1: Physicochemical Properties

PropertyThis compoundNaringenin
Molecular Formula C₁₆H₁₄O₅[1][2]C₁₅H₁₂O₅[3]
Molecular Weight 286.28 g/mol [1][2]272.26 g/mol [3]
CAS Number 61775-19-7[2]67604-48-2[3]
Appearance Expected to be a crystalline solidCrystalline solid[3]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[3]Soluble in methanol, isopropanol, ethyl acetate; sparingly soluble in water.[4][5]

Table 2: Chromatographic and Mass Spectrometric Data

ParameterThis compoundNaringenin
HPLC Retention Time To be determined based on the provided protocol.Varies based on method.
UPLC-MS/MS Precursor Ion ([M+H]⁺) m/z 287.0914[1]m/z 273
UPLC-MS/MS Product Ions (from [M+H]⁺) 167.0344, 152.0109, 124.0159, 119.0495, 91.0551[1]To be determined based on fragmentation of naringenin.
UV max (in Methanol) To be determined.289 nm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a method for the routine analysis and quantification of this compound.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Stock Solution (1 mg/mL in Methanol) Working_Standards Prepare Working Standards (0.1 - 100 µg/mL in Mobile Phase) Standard->Working_Standards Injection Inject 10 µL of Standard/Sample Working_Standards->Injection Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 288 nm Separation->Detection Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid, analytical grade

  • 0.22 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3.1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 288 nm (based on naringenin, to be optimized)

3.1.4. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3.1.5. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3.1.6. Method Validation Parameters

Table 3: HPLC-UV Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined (Signal-to-Noise ratio of 10:1)
Specificity No interfering peaks at the retention time of the analyte.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the identification and quantification of this compound.

Workflow for UPLC-MS/MS Analysis of this compound

UPLCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcmsms UPLC-MS/MS Analysis cluster_data Data Analysis Standard Prepare this compound Stock Solution (1 mg/mL in Methanol) Working_Standards Prepare Working Standards (1 - 1000 ng/mL in Mobile Phase) Standard->Working_Standards Injection Inject 2 µL of Standard/Sample Working_Standards->Injection Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Injection Separation Gradient Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Detection->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/ARE Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation IKK IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammation NFkB->Inflammation Inflammation ERK ERK Apoptosis_Proliferation Apoptosis_Proliferation ERK->Apoptosis_Proliferation Apoptosis & Proliferation JNK JNK JNK->Apoptosis_Proliferation Apoptosis & Proliferation p38 p38 p38->Apoptosis_Proliferation Apoptosis & Proliferation Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant_Response Antioxidant_Response ARE->Antioxidant_Response Antioxidant Response Naringenin Naringenin Naringenin->PI3K inhibits Naringenin->IKK inhibits Naringenin->ERK inhibits Naringenin->JNK inhibits Naringenin->p38 inhibits Naringenin->Keap1 inhibits

References

Application Notes and Protocols for 5-O-Methylnaringenin Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on delivery systems for 5-O-Methylnaringenin is currently limited. The following application notes and protocols are based on extensive research conducted on its parent compound, naringenin. Researchers should consider these as a starting point and may need to optimize the protocols to account for the physicochemical differences imparted by the 5-O-methyl group, such as potential changes in solubility and lipophilicity.

Introduction to this compound and Delivery Systems

This compound is a methylated derivative of naringenin, a flavanone predominantly found in citrus fruits. Naringenin has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] These effects are often attributed to its ability to modulate key signaling pathways such as the Nrf2/ARE and NF-κB pathways.[1][2][4] However, the therapeutic potential of naringenin and its derivatives is often limited by poor aqueous solubility and low bioavailability.[5]

To overcome these limitations, various drug delivery systems have been developed for naringenin, which can be adapted for this compound. These systems aim to enhance solubility, protect the molecule from degradation, and improve its pharmacokinetic profile. This document provides an overview of common delivery systems and detailed protocols for their preparation and evaluation.

Overview of Delivery Systems for Flavonoids

Several types of nano-delivery systems have been successfully employed to enhance the bioavailability and therapeutic efficacy of flavonoids like naringenin. These include:

  • Nanoparticles: These can be prepared using various methods, including solvent evaporation and high-energy ball milling, to increase the surface area and dissolution rate of the compound.[6][7]

  • Solid Lipid Nanoparticles (SLNs): SLNs are formulated from solid lipids and are well-suited for encapsulating lipophilic compounds. They offer advantages such as controlled release and good biocompatibility.[8][9]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Elastic liposomes, containing edge activators like Tween 80, are particularly useful for topical delivery.[10][11]

Quantitative Data on Naringenin Delivery Systems

The following tables summarize quantitative data from studies on various naringenin delivery systems. This data can serve as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Properties of Naringenin Nanoparticles and Solid Lipid Nanoparticles (SLNs)

Delivery SystemLipid/PolymerMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoparticlesNoneSolvent Evaporation & Ultrasonication165.10.396---[6]
SLNsCompritol® 888 ATOSolvent Emulsification/Diffusion~500.15-3097.94[8]
SLNsGlycerol MonostearateEmulsification & Low-Temperature Solidification980.258-31.479.11-[9][12]
SLNsPalmitic AcidNanoprecipitation365 ± 28--16 to -2771.7 ± 8.6-[13][14][15]
SLNsStearic AcidNanoprecipitation429 ± 76--16 to -27--[13][14][15]

Table 2: Physicochemical Properties of Naringenin Liposomes

Delivery SystemKey ComponentsMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesPhosphatidylcholine, CholesterolThin-film Hydration----[16]
Elastic LiposomesEpikuron-200, Tween 80, CholesterolThin-film Hydration200-3000.2-0.4-25 to -3570-85[10][11]
Lyophilized Liposomes-Ethanol Injection133 ± 11--35.9 ± 582.44 ± 0.98[17]

Experimental Protocols

Preparation of this compound Nanoparticles (Adapted from Naringenin Protocol)

This protocol is based on the solvent evaporation and ultrasonication method.[6]

Materials:

  • This compound

  • Organic solvent (e.g., methanol, ethanol, dichloromethane, or chloroform)

  • Deionized water

  • Ultrasonicator

  • Stirrer

Procedure:

  • Dissolve this compound in the chosen organic solvent to form a clear solution.

  • Heat deionized water to boiling.

  • Under ultrasonic conditions (e.g., 100 W, 30-60 kHz), add the this compound solution dropwise to the boiling water at a flow rate of approximately 0.2 mL/min for 5 minutes.

  • Continue ultrasonication for an additional 20-30 minutes.

  • Stir the resulting mixture to obtain the this compound nanoparticles.

Preparation of this compound Solid Lipid Nanoparticles (SLNs) (Adapted from Naringenin Protocol)

This protocol utilizes the emulsification and low-temperature solidification method.[9][12]

Materials:

  • This compound

  • Solid lipid (e.g., Glycerol monostearate, Compritol® 888 ATO)

  • Soya lecithin

  • Acetone

  • Anhydrous ethanol

  • Surfactants (e.g., Tween 80, Poloxamer 188/F68)

  • Deionized water

  • High-speed homogenizer

  • Water bath

Procedure:

  • Organic Phase Preparation: Dissolve this compound, the solid lipid, and soya lecithin in a mixture of acetone and anhydrous ethanol.

  • Heat the organic phase in a water bath to a temperature above the melting point of the lipid (e.g., 80°C).

  • Aqueous Phase Preparation: Dissolve the surfactants in deionized water and heat to the same temperature as the organic phase.

  • Emulsification: Add the hot organic phase to the hot aqueous phase under high-speed homogenization (e.g., 11,000 rpm).

  • Solidification: Quickly disperse the resulting emulsion into cold deionized water under stirring to solidify the nanoparticles.

  • The SLN suspension can be further lyophilized using a cryoprotectant (e.g., 5% mannitol) for long-term storage.

Preparation of this compound Elastic Liposomes (Adapted from Naringenin Protocol)

This protocol is based on the thin-film hydration method for preparing elastic liposomes.[10]

Materials:

  • This compound

  • Phospholipid (e.g., Epikuron-200)

  • Edge activator (e.g., Tween 80)

  • Cholesterol

  • Organic solvent mixture (e.g., chloroform:methanol 1:1 v/v)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder

Procedure:

  • Accurately weigh this compound, phospholipid, edge activator, and cholesterol and dissolve them in the organic solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Keep the flask under vacuum overnight to ensure complete removal of residual solvent.

  • Hydrate the lipid film with PBS by rotating the flask. This will form a milky suspension of multilamellar vesicles.

  • To obtain unilamellar vesicles with a uniform size, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 0.2 µm) using a hand-held mini-extruder.

Characterization and In Vitro Evaluation Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for the stability and biological interaction of the nanoparticles and are measured using Dynamic Light Scattering (DLS) with a Zetasizer.

Procedure:

  • Dilute the nanoparticle/liposome suspension with deionized water to an appropriate concentration.

  • Sonicate the diluted sample for 30 seconds in an ice bath to ensure proper dispersion.

  • Measure the particle size, PDI, and zeta potential using the Zetasizer.

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL determine the amount of drug successfully incorporated into the delivery system.

Procedure:

  • Separate the unencapsulated this compound from the formulation by ultracentrifugation (e.g., 15,000 rpm for 15 minutes).

  • Quantify the amount of free drug in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

This study evaluates the release profile of this compound from the delivery system over time. The dialysis method is commonly used.[13][14][15]

Procedure:

  • Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid or phosphate buffer) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released against time.

Cell Culture and Viability Assay

This assay assesses the cytotoxicity of the formulation on a relevant cell line (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells).[18][19]

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and the this compound-loaded formulation for 24 or 48 hours.

  • After incubation, add a viability reagent (e.g., MTT, CCK-8) to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Naringenin (and potentially this compound)

Naringenin is known to exert its antioxidant and anti-inflammatory effects by modulating the Nrf2/ARE and NF-κB signaling pathways, respectively.[1][2][4]

Antioxidant_Signaling_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes induces transcription of Anti_Inflammatory_Signaling_Pathway Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli\n(e.g., LPS)->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades and releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Pro_Inflammatory_Genes activates transcription of SLN_Preparation_Workflow cluster_prep Preparation cluster_eval Evaluation Organic_Phase Prepare Organic Phase (5-OMN, Lipid, Solvents) Heat Heat both phases (> Lipid M.P.) Organic_Phase->Heat Aqueous_Phase Prepare Aqueous Phase (Surfactants, Water) Aqueous_Phase->Heat Homogenize Homogenize Organic into Aqueous Phase Heat->Homogenize Solidify Disperse into Cold Water Homogenize->Solidify Characterize Physicochemical Characterization (Size, Zeta, EE) Solidify->Characterize In_Vitro_Release In Vitro Release Study Characterize->In_Vitro_Release Cell_Viability Cell Viability Assay In_Vitro_Release->Cell_Viability Liposome_Preparation_Workflow cluster_prep Preparation cluster_eval Evaluation Dissolve Dissolve Lipids and 5-OMN in Organic Solvent Evaporate Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Extrude Extrude for Size Homogenization Hydrate->Extrude Characterize Physicochemical Characterization (Size, Zeta, EE) Extrude->Characterize In_Vitro_Permeation In Vitro Skin Permeation Characterize->In_Vitro_Permeation Stability Stability Studies In_Vitro_Permeation->Stability

References

Determining the Efficacy of 5-O-Methylnaringenin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the therapeutic efficacy of 5-O-Methylnaringenin, a methoxy derivative of the flavonoid naringenin. The following protocols and data summaries are designed to offer a robust framework for assessing its potential as an anti-cancer and anti-inflammatory agent.

Anti-Cancer Efficacy Assessment

The anti-cancer potential of this compound can be determined through a series of in vitro assays that measure its impact on cell viability, proliferation, and the induction of apoptosis in cancer cell lines. While specific data for this compound is limited, the following assays are standard for evaluating flavonoid compounds. For comparative purposes, data for the parent compound, naringenin, is provided.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In the presence of a cytotoxic agent, a decrease in metabolic activity is observed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the conversion of MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar but produces a water-soluble formazan product, simplifying the protocol.[1]

Experimental Protocol: MTT Assay [2][3]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Naringenin in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer400[4]
T47DBreast Cancer500[4]
HT-29Colon Cancer780-880[4]
PC-12Pheochromocytoma780-880[4]
A549Lung Adenocarcinoma>200 (low cytotoxicity noted)[2]

Note: The above data is for naringenin. Researchers should generate specific data for this compound.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5]

Experimental Protocol: Annexin V/PI Assay [5]

  • Cell Treatment: Seed and treat cancer cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Naringenin-Induced Apoptosis in A431 Epidermoid Carcinoma Cells [2]

Naringenin Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)~2
1006.24
30014.39
50026.32

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays for caspase activity typically use a fluorogenic or colorimetric substrate that is cleaved by active caspases, producing a detectable signal.[6][7]

Experimental Protocol: Caspase-3/7 Activity Assay [8]

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-3/7 specific substrate (e.g., DEVD-pNA or a fluorescent equivalent) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for enzymatic reaction.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

Anti-Inflammatory Efficacy Assessment

Chronic inflammation is implicated in various diseases, including cancer. The anti-inflammatory properties of this compound can be evaluated in cell-based models of inflammation.

Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The ability of this compound to inhibit the production of these cytokines is a measure of its anti-inflammatory activity.[9][10]

Experimental Protocol: Cytokine Measurement by ELISA [9]

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 derived macrophages.

  • Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

Data Presentation: Inhibition of Pro-Inflammatory Cytokines by 7-O-Methylnaringenin in LPS-Stimulated RAW 264.7 Macrophages

Data presented for 7-O-Methylnaringenin, a close structural analog of this compound.

7-O-Methylnaringenin Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
10Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease
20Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease
40Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Note: A study on 7-O-Methylnaringenin demonstrated a dose-dependent downregulation of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages at concentrations of 10, 20, and 40 µg/mL.[11]

Signaling Pathway Analysis by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of this compound on key signaling pathways involved in cancer and inflammation, such as the NF-κB and MAPK pathways. Changes in the phosphorylation status of key proteins in these pathways can indicate activation or inhibition.[12][13][14]

Experimental Protocol: Western Blotting [12][13]

  • Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing Cellular Mechanisms and Workflows

To better understand the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Cell Viability (MTT) Assay cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

G Apoptosis Detection by Annexin V/PI Staining cluster_prep Cell Preparation cluster_stain Staining cluster_detect Detection cluster_results Results A Treat Cells with This compound B Harvest Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Viable Cells (Annexin V-, PI-) F->G H Early Apoptotic Cells (Annexin V+, PI-) F->H I Late Apoptotic/Necrotic Cells (Annexin V+, PI+) F->I

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

G Inhibition of Inflammatory Response Workflow cluster_culture Cell Culture cluster_treat Treatment cluster_measure Measurement A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Quantify Cytokines (TNF-α, IL-6, IL-1β) by ELISA D->E

Caption: Workflow for assessing anti-inflammatory activity.

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Genes induces Methylnaringenin This compound Methylnaringenin->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition.

G Simplified MAPK Signaling Pathway Stimulus External Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse regulates Methylnaringenin This compound Methylnaringenin->MAPKK inhibits

Caption: Simplified MAPK signaling pathway and potential inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Improving 5-O-Methylnaringenin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the solubility of 5-O-Methylnaringenin (5OMN) is limited in publicly available literature. The following troubleshooting guides and FAQs are primarily based on established methods for its parent compound, naringenin. Researchers should use this information as a starting point and adapt the protocols for 5OMN, as optimization will likely be required.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

This compound, like many flavonoids, is a poorly water-soluble compound. Its precipitation in aqueous solutions is a common issue. This occurs when the concentration of 5OMN exceeds its solubility limit in the buffer. This can be due to several factors including the inherent hydrophobicity of the molecule, the pH of the buffer, and the presence of other solutes.

Q2: I dissolved 5OMN in DMSO, but it crashed out of solution when I diluted it into my cell culture medium. What happened?

This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving 5OMN at high concentrations. However, when this concentrated stock solution is introduced into an aqueous environment like cell culture media, the overall solvent polarity dramatically increases. 5OMN is not soluble in this new, predominantly aqueous environment and therefore precipitates. To avoid this, it is crucial to ensure the final concentration of both 5OMN and the organic co-solvent (e.g., DMSO) are low enough to maintain solubility in the final aqueous solution.

Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and artifacts. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the co-solvent.

Q4: Can I use heat or sonication to dissolve this compound?

Gentle heating and sonication can aid in the initial dissolution of 5OMN in a solvent. However, if the compound's concentration is above its thermodynamic solubility limit in the aqueous buffer, it may precipitate out of solution as it cools down to room or experimental temperature. While these methods can help to create a supersaturated solution, the stability of such a solution may be transient.

Troubleshooting Guides

Issue 1: this compound immediately precipitates upon addition to the aqueous buffer.
Potential Cause Troubleshooting Steps & Recommendations
Final concentration is too high. Decrease the final working concentration of 5OMN in your experiment.
High percentage of organic co-solvent in the final solution. Prepare a more concentrated stock solution of 5OMN in the organic co-solvent (e.g., DMSO, ethanol) so that a smaller volume is needed for dilution into the aqueous buffer, thereby keeping the final co-solvent concentration low.
Buffer pH. The solubility of flavonoids can be pH-dependent. If your experimental conditions permit, try adjusting the pH of your buffer.
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Potential Cause Troubleshooting Steps & Recommendations
Metastable supersaturated solution. The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration of 5OMN.
Temperature fluctuations. Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility.
Interaction with buffer components. Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first.

Quantitative Data on Solubility Enhancement of Naringenin (as a proxy for 5OMN)

The following tables summarize quantitative data on the solubility enhancement of naringenin using various techniques. These values should serve as a reference for designing experiments with this compound.

Table 1: Solubility of Naringenin in Different Solvents

SolventSolubility (mg/mL)
Ethanol~2.5
DMSO~5.0
Dimethyl formamide (DMF)~10.0
WaterSparingly soluble

Data is approximate and sourced from publicly available product information sheets.[1]

Table 2: Enhancement of Naringenin Aqueous Solubility using Cyclodextrins

Cyclodextrin DerivativeFold Increase in Solubility
β-Cyclodextrin (βCD)132-fold
Methyl-β-cyclodextrin (mβCD)526-fold
Hydroxypropyl-β-cyclodextrin (HPβCD)437-fold

Data obtained from studies on naringenin complexation.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol, or DMF) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously until the 5OMN is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Naringenin-Cyclodextrin Inclusion Complex (Adaptable for 5OMN)

This protocol is based on methods developed for naringenin and will likely require optimization for 5OMN.[3]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD).

  • Preparation of Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in purified water with stirring.

  • Addition of 5OMN: Slowly add the powdered 5OMN to the cyclodextrin solution while maintaining vigorous stirring.

  • Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration and Lyophilization: Filter the solution to remove any undissolved 5OMN. The resulting clear solution can then be lyophilized (freeze-dried) to obtain a solid powder of the 5OMN-cyclodextrin complex.

  • Solubility Determination: The aqueous solubility of the lyophilized complex can then be determined and compared to that of the free 5OMN.

Visualizations

Signaling Pathways Modulated by Naringenin

The following diagrams illustrate some of the key signaling pathways that have been shown to be modulated by naringenin. It is plausible that this compound may interact with similar pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Naringenin Naringenin IKK IKK Naringenin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: Naringenin's anti-inflammatory effect via inhibition of the NF-κB pathway.[4][5]

PI3K_Akt_Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: Modulation of the PI3K/Akt signaling pathway by naringenin.[4][6]

Experimental Workflow for Improving 5OMN Solubility

Solubility_Workflow Start Start: Poorly Soluble This compound Method Select Solubility Enhancement Method Start->Method CoSolvent Co-solvents (e.g., DMSO, Ethanol) Method->CoSolvent Simple Cyclodextrin Cyclodextrin Complexation Method->Cyclodextrin Moderate Nanoformulation Nanoformulation (e.g., Nanosuspension) Method->Nanoformulation Complex Preparation Prepare Formulation CoSolvent->Preparation Cyclodextrin->Preparation Nanoformulation->Preparation Characterization Characterize Formulation (e.g., Solubility, Particle Size) Preparation->Characterization Optimization Optimize Formulation Characterization->Optimization Optimization->Preparation Iterate End End: Aqueous Solution of 5OMN for Experiments Optimization->End Successful

Caption: A general experimental workflow for enhancing the aqueous solubility of this compound.

References

5-O-Methylnaringenin stability under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-O-Methylnaringenin under common experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the stability of this compound?

Direct quantitative data on the stability of this compound under various experimental conditions is limited in publicly available literature. However, based on the general stability of flavonoids, a class of compounds to which this compound belongs, some predictions can be made. The presence of a methyl group at the 5-O position may offer some protection against degradation compared to its parent compound, naringenin. Flavonoid stability is known to be influenced by factors such as pH, temperature, light, and the solvent used.

Q2: How does pH affect the stability of this compound?

While specific data for this compound is not available, flavonoids are generally more stable in acidic to neutral conditions. At alkaline pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. For instance, the related compound naringin has been shown to degrade at extreme pH values. It is recommended to maintain a pH below 7.0 for solutions of this compound to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate the degradation of flavonoids. Studies on other flavonoids have shown significant degradation at temperatures of 80°C and 100°C. For short-term storage of solutions, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or -80°C) is recommended, and the compound should be kept in a tightly sealed container to prevent sublimation and moisture absorption.

Q4: Is this compound sensitive to light?

Many flavonoids exhibit some degree of photosensitivity. Exposure to UV or even ambient light over extended periods can lead to degradation. Therefore, it is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from light.

Q5: What are suitable solvents for dissolving and storing this compound?

This compound is typically soluble in organic solvents such as DMSO, ethanol, and methanol. For biological experiments, stock solutions are often prepared in DMSO and then diluted in an aqueous buffer or cell culture medium. The stability in these solvents can vary, and it is advisable to prepare fresh dilutions for experiments whenever possible. The final concentration of the organic solvent in the experimental system should be kept low to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Loss of compound during sample preparation Adsorption to plasticware or glassware. Degradation due to inappropriate pH or temperature.Use low-adsorption labware. Ensure the pH of all buffers and solutions is compatible with the compound's stability (ideally slightly acidic to neutral). Keep samples on ice or at reduced temperatures during processing.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure the mobile phase and sample diluent are not promoting degradation.
Low bioavailability in in vivo studies Poor solubility or rapid metabolism.Consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to improve solubility and protect against rapid metabolism.

Summary of Expected Stability (Qualitative)

The following table summarizes the expected stability of this compound based on general knowledge of flavonoid chemistry. Note: This is a qualitative guide, and quantitative stability studies are highly recommended for specific experimental conditions.

Condition Expected Stability Recommendation
pH More stable in acidic to neutral (pH < 7) conditions.Buffer solutions accordingly. Avoid highly alkaline conditions.
Temperature Stable at refrigerated and frozen temperatures. Degradation increases with temperature.Store stock solutions at ≤ -20°C. Avoid prolonged exposure to high temperatures.
Light Potentially sensitive to UV and ambient light.Store in amber vials or protect from light.
Solvents Generally stable in common organic solvents (DMSO, Ethanol). Stability in aqueous solutions may be limited.Prepare fresh aqueous dilutions from organic stock solutions for each experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard
  • HPLC-grade acetonitrile, methanol, and water
  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
  • pH meter and buffers
  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Inject the stressed and control samples into the HPLC system.
  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its degradation products.
  • Monitor the elution profile using a UV detector at the λmax of this compound.
  • Quantify the remaining parent compound and any major degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.
  • Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of this compound against time.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress (UV/Visible Light) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

Caption: Workflow for assessing the stability of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of the parent compound, naringenin, this compound may influence key cellular signaling pathways involved in inflammation and oxidative stress.

1. NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus NFkB_active->Gene_Expression induces Methylnaringenin This compound Methylnaringenin->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

2. Nrf2/ARE Signaling Pathway

Nrf2_Pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive sequesters and promotes degradation Nrf2_active Nrf2 (Active) Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression activates Methylnaringenin This compound Methylnaringenin->Keap1 may promote Nrf2 release

Caption: Potential activation of the Nrf2/ARE antioxidant pathway.

Technical Support Center: 5-O-Methylnaringenin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-O-Methylnaringenin. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

The primary challenge in the chemical synthesis of this compound lies in achieving regioselectivity. Naringenin possesses three hydroxyl (-OH) groups at the C5, C7, and C4' positions. The hydroxyl groups at C7 and C4' are generally more reactive than the C5 hydroxyl group, which is intramolecularly hydrogen-bonded to the C4 carbonyl group. Direct methylation of naringenin using common methylating agents like dimethyl sulfate or diazomethane often results in a mixture of mono-, di-, and tri-methylated products, with methylation occurring preferentially at the C7 and C4' positions. This lack of selectivity leads to low yields of the desired 5-O-methylated product and complex purification procedures.

Q2: How can I achieve selective 5-O-methylation of naringenin?

To achieve selective 5-O-methylation, a protecting group strategy is typically employed. This involves a multi-step process:

  • Protection: The more reactive C7 and C4' hydroxyl groups are selectively protected with a suitable protecting group, such as a benzyl group.

  • Methylation: The remaining free C5 hydroxyl group is then methylated.

  • Deprotection: The protecting groups on the C7 and C4' positions are removed to yield this compound.

This strategy ensures that methylation occurs specifically at the desired C5 position, leading to a higher yield and purity of the final product.

Q3: Are there alternative methods to chemical synthesis for producing this compound?

Yes, enzymatic synthesis using O-methyltransferases (OMTs) is a promising alternative.[1] These enzymes can exhibit high regioselectivity, catalyzing methylation at specific hydroxyl groups of flavonoids. While specific OMTs for the 5-O-methylation of naringenin are less common than those for the 7-O or 4'-O positions, research in enzyme engineering and discovery is ongoing to develop biocatalysts for this specific transformation. Enzymatic methods offer the advantages of milder reaction conditions and reduced formation of byproducts compared to chemical synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound - Incomplete protection of C7 and C4' hydroxyl groups, leading to methylation at undesired positions.- Ineffective methylation of the C5 hydroxyl group.- Incomplete deprotection of the C7 and C4' positions.- Ensure complete protection by using a sufficient excess of the protecting group reagent and optimizing reaction conditions (e.g., reaction time, temperature). Monitor the reaction progress using Thin Layer Chromatography (TLC).- For the methylation step, use a strong base and an appropriate methylating agent. Ensure anhydrous conditions.- Optimize deprotection conditions (e.g., catalyst loading, hydrogen pressure for hydrogenolysis) and monitor for complete removal of the protecting groups by TLC or LC-MS.
Formation of multiple methylated byproducts - Non-selective methylation due to the absence or incomplete protection of C7 and C4' hydroxyl groups.- Use of overly harsh methylating agents that can overcome the lower reactivity of the C5-OH group even in the presence of protecting groups.- Verify the complete protection of the C7 and C4' positions before proceeding with methylation.- Use a milder methylating agent or carefully control the stoichiometry of the reagents.
Difficulty in purifying the final product - Presence of closely related methylated isomers (e.g., 7-O-Methylnaringenin, 4'-O-Methylnaringenin, and di/tri-methylated naringenin).- Residual starting material or protected intermediates.- Utilize high-performance flash chromatography with a carefully optimized solvent gradient. A common solvent system is a gradient of ethyl acetate in hexane.- Consider preparative HPLC for the separation of isomeric impurities if they are difficult to resolve by column chromatography.- Ensure complete reactions at each step to minimize the presence of starting materials in the final product mixture.
Inconsistent reaction outcomes - Variability in the quality of reagents or solvents.- Presence of moisture in the reaction, especially during the protection and methylation steps.- Use high-purity, anhydrous solvents and reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols

Key Experiment: Selective Synthesis of this compound via a Protecting Group Strategy

This protocol outlines a general three-step chemical synthesis approach.

Step 1: Protection of Naringenin (7,4'-Di-O-benzylation)

  • Dissolve naringenin in a suitable anhydrous solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add benzyl bromide (BnBr) as the protecting group reagent. Typically, a slight excess of benzyl bromide is used to ensure complete protection of the C7 and C4' hydroxyl groups.

  • Heat the reaction mixture under reflux and monitor the progress by TLC until the starting naringenin is consumed.

  • After completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

  • Purify the resulting 7,4'-di-O-benzylnaringenin by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Step 2: Methylation of 7,4'-Di-O-benzylnaringenin

  • Dissolve the purified 7,4'-di-O-benzylnaringenin in an anhydrous solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the C5 hydroxyl group.

  • Add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude 5-O-methyl-7,4'-di-O-benzylnaringenin can be purified by column chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the 5-O-methyl-7,4'-di-O-benzylnaringenin in a suitable solvent, such as a mixture of ethyl acetate and methanol.

  • Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, typically by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon, until the deprotection is complete as monitored by TLC.

  • Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Regioselectivity Typical Yield Purity Advantages Disadvantages
Direct Methylation Low<10%LowSingle-step reaction.Forms a complex mixture of products, difficult to purify.
Protecting Group Strategy High40-60%HighHigh selectivity and good yields of the desired product.Multi-step process, requires protection and deprotection steps.
Enzymatic Synthesis Very HighVariableHighHigh regioselectivity, mild reaction conditions.Availability of specific enzymes may be limited, potentially higher cost.

Note: The yield and purity values are approximate and can vary depending on the specific reaction conditions and purification methods used.

Visualizations

Diagram 1: Logical Workflow for Selective this compound Synthesis

Synthesis_Workflow Start Naringenin Step1 Step 1: Protection (7,4'-Di-O-benzylation) Start->Step1 Intermediate1 7,4'-Di-O-benzylnaringenin Step1->Intermediate1 Step2 Step 2: Methylation (5-O-methylation) Intermediate1->Step2 Intermediate2 5-O-Methyl-7,4'-di-O-benzylnaringenin Step2->Intermediate2 Step3 Step 3: Deprotection (Hydrogenolysis) Intermediate2->Step3 End This compound Step3->End

Caption: A three-step chemical synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Protection Is 7,4'-protection complete? Start->Check_Protection Check_Methylation Is 5-O-methylation efficient? Check_Protection->Check_Methylation Yes Optimize_Protection Optimize protection: - Increase protecting group equivalents - Adjust reaction time/temperature Check_Protection->Optimize_Protection No Check_Deprotection Is deprotection complete? Check_Methylation->Check_Deprotection Yes Optimize_Methylation Optimize methylation: - Use stronger base - Ensure anhydrous conditions Check_Methylation->Optimize_Methylation No Optimize_Deprotection Optimize deprotection: - Increase catalyst loading - Check hydrogen source Check_Deprotection->Optimize_Deprotection No Purification_Loss Investigate purification losses Check_Deprotection->Purification_Loss Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing 5-O-Methylnaringenin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 5-O-Methylnaringenin. As this compound is structurally similar to and often derived from naringin, this guide focuses on the extraction of naringin from plant materials, a critical precursor step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting naringin, a precursor to this compound?

A1: The most common methods for naringin extraction include conventional solvent extraction (such as maceration, reflux, and Soxhlet), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1][2][3] Each method has its advantages and disadvantages in terms of extraction efficiency, time, solvent consumption, and environmental impact.[2][4]

Q2: Which solvents are most effective for naringin extraction?

A2: Ethanol and methanol are the most widely used and effective solvents for flavonoid extraction, including naringin, due to their ability to yield high recovery rates.[1][5] Acetone is also a viable option.[5] For greener alternatives, deep eutectic solvents and aqueous glycerol have shown promise.[5] In supercritical fluid extraction (SFE), carbon dioxide is used, often modified with a co-solvent like ethanol to enhance the extraction of polar compounds.[3][6]

Q3: How does temperature affect naringin extraction yield?

A3: Generally, increasing the extraction temperature enhances the solubility of naringin and improves extraction efficiency.[5][7] However, excessively high temperatures (above 100°C) can lead to the degradation of the compound.[5] The optimal temperature depends on the extraction method. For instance, in a study optimizing ultrasound-assisted extraction, the optimal temperature was found to be 74.79°C.[8]

Q4: Can the choice of plant material affect the extraction yield?

A4: Yes, the part of the plant used significantly impacts the yield. For citrus fruits, the albedo (the white, spongy part of the peel) contains a higher concentration of naringin compared to the flavedo (the outer, colored part) or the segmental parts.[7][9] The ripeness of the fruit can also influence the naringin content.[1]

Q5: What is the role of hydrolysis in the extraction process?

A5: Hydrolysis can be used to convert naringin (a glycoside) into its aglycone form, naringenin.[7] This can be achieved through acidic, alkaline, or enzymatic hydrolysis. Combining extraction methods with hydrolysis, such as ultrasound-assisted extraction with thermal hydrolysis, has been shown to significantly increase the yield of both naringin and naringenin.[7][9]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Step
Inappropriate Solvent Ensure you are using a solvent with appropriate polarity. Ethanol and methanol are generally effective for naringin.[1][5] Consider using aqueous ethanol solutions (e.g., 50-70%), as this can improve extraction efficiency.[7][10]
Suboptimal Temperature Optimize the extraction temperature. While higher temperatures can increase solubility, excessive heat may cause degradation.[5] For UAE, a temperature around 75°C has been shown to be effective.[8][11]
Insufficient Extraction Time Increase the extraction time. However, be aware that prolonged extraction times do not always lead to higher yields and can increase energy consumption.[12] The optimal time will vary with the chosen method.
Incorrect Solid-to-Liquid Ratio Adjust the ratio of plant material to solvent. A higher solvent volume can enhance extraction but may also lead to a more diluted extract. A ratio of 1:55 g/mL has been identified as optimal in some ultrasound-assisted extractions.[8]
Inadequate Particle Size Grind the plant material to a smaller particle size (e.g., 120-mesh) to increase the surface area available for extraction.[1]

Issue 2: Degradation of Target Compound

Possible Cause Troubleshooting Step
Excessive Heat Reduce the extraction temperature. For heat-sensitive compounds, consider using methods that operate at lower temperatures, such as maceration or certain UAE protocols.[5][13] Naringin starts to degrade at temperatures above 100°C.[5]
Light Exposure Protect the extraction mixture from light, as naringin can degrade in its presence.[5]
Oxidation Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the target compound.

Issue 3: Co-extraction of Impurities

Possible Cause Troubleshooting Step
Non-selective Solvent Use a more selective solvent system. While ethanol and methanol are effective, they can also extract a wide range of other compounds.
Need for a Purification Step Incorporate a purification step after extraction. This can include techniques like liquid-liquid extraction, column chromatography, or crystallization.[14] Macroporous adsorption resins, such as DM101, have been used to purify naringin with high recovery rates.[8] An alkaline treatment can be used to precipitate and remove pectin.[15]

Experimental Protocols & Data

Table 1: Comparison of Different Naringin Extraction Methods and Yields
Extraction MethodPlant MaterialSolventKey ParametersNaringin YieldReference
Ultrasound-Assisted Extraction (UAE)Grapefruit Albedo50% Ethanol (v/v)30 min, 50°C17.45 ± 0.87 mg/g[7]
Heat Reflux Extraction (HRE)Grapefruit Segmental Part70% Ethanol (v/v)Not specified35.80 ± 1.79 µg/g (as naringenin)[7]
Ultrasound-Assisted Extraction (Optimized)Not specifiedNot specified74.79°C, 1.58 h, 1:56.51 g/mL ratio, 28.05 KHz36.25 mg/g[8]
Supercritical Fluid Extraction (SFE)Fresh Grapefruit PeelSupercritical CO₂ with 15% Ethanol58.6°C, 95 bar14.4 g/kg[6][16]
Microwave-Assisted Extraction (MAE)Orange Waste50% Ethanol (v/v)75°C, 10.8 min20.2 g/100g OW[10]
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Naringin

This protocol is based on optimized conditions reported in the literature.[8]

1. Sample Preparation:

  • Dry the plant material (e.g., citrus peel albedo) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried material into a fine powder (e.g., to pass through a 120-mesh sieve).

2. Extraction:

  • Weigh a specific amount of the powdered plant material.
  • Add the extraction solvent (e.g., an aqueous ethanol solution) at an optimized solid-to-liquid ratio (e.g., 1:56.51 g/mL).[8]
  • Place the mixture in an ultrasonic bath or use an ultrasonic probe.
  • Set the extraction parameters:
  • Temperature: 74.79°C
  • Time: 1.58 hours
  • Ultrasonic Frequency: 28.05 KHz
  • Ensure continuous agitation during the extraction process.

3. Filtration and Concentration:

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.
  • Wash the residue with a small amount of fresh solvent to recover any remaining naringin.
  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

4. Purification (Optional but Recommended):

  • For higher purity, the crude extract can be purified using column chromatography with a macroporous adsorption resin (e.g., DM101).[8]
  • Load the crude extract onto the column.
  • Wash the column with deionized water to remove impurities.
  • Elute the naringin using an appropriate solvent (e.g., ethanol).
  • Collect the eluate and evaporate the solvent to obtain purified naringin.

Visualized Workflows

General Workflow for Naringin Extraction and Purification

G A Plant Material (e.g., Citrus Peel) B Drying and Grinding A->B C Extraction (UAE, MAE, SFE, etc.) B->C D Filtration C->D E Crude Extract D->E F Solvent Evaporation E->F G Concentrated Crude Extract F->G H Purification (e.g., Column Chromatography) G->H I Purified Naringin H->I J Analysis (e.g., HPLC) I->J

Caption: General workflow for the extraction and purification of naringin.

Decision Tree for Selecting an Extraction Method

G A High Yield Required? B Short Extraction Time? A->B Yes F Conventional Methods (Maceration, Soxhlet) A->F No C Environmentally Friendly? B->C Yes D UAE or MAE B->D No C->D No E SFE C->E Yes

Caption: Decision tree for selecting a suitable naringin extraction method.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-O-Methylnaringenin (5OMN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the in vivo application of 5OMN, with a focus on overcoming its bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (5OMN) is a methylated derivative of naringenin, a naturally occurring flavanone found in citrus fruits. Like many flavonoids, naringenin itself suffers from poor oral bioavailability, which has limited its clinical potential. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the gut and liver, where it undergoes rapid glucuronidation and sulfation. Methylation at the 5-position, as in 5OMN, is a strategy to block one of the key sites of this metabolic conjugation, which is expected to increase its metabolic stability and, consequently, its bioavailability. However, poor water solubility can still be a significant hurdle to its absorption.

Q2: I'm observing lower than expected plasma concentrations of 5OMN in my animal model. Isn't the methylation supposed to improve bioavailability?

A2: While methylation of flavonoids like naringenin is known to significantly increase their metabolic stability and intestinal absorption, low plasma concentrations can still occur if the compound's poor aqueous solubility is the primary limiting factor.[1][2] For 5OMN to be absorbed, it must first dissolve in the gastrointestinal fluids. If its dissolution rate is very low, this will limit the amount of the compound available for absorption into the bloodstream, regardless of its improved metabolic profile. Therefore, formulation strategies to enhance solubility are often necessary.

Q3: What are the most promising strategies to improve the oral bioavailability of 5OMN?

A3: Based on extensive research on its parent compound, naringenin, several formulation strategies are highly applicable to 5OMN. These can be broadly categorized as:

  • Nanoformulations: Encapsulating 5OMN into nanocarriers can protect it from degradation, improve its solubility, and enhance its uptake.[3] Promising nanoformulations include:

    • Liposomes

    • Solid Lipid Nanoparticles (SLNs)

    • Polymeric Nanoparticles

    • Nanoemulsions

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like 5OMN, forming inclusion complexes with significantly improved aqueous solubility and dissolution.[4][5]

  • Prodrug Approach: While 5OMN is itself a more bioavailable form of naringenin, further chemical modification to create a more soluble prodrug that is later converted to the active 5OMN in vivo is a potential, though more complex, strategy.[6][7]

  • Co-administration with Bio-enhancers: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various compounds by inhibiting drug-metabolizing enzymes and P-glycoprotein efflux transporters.[8][9]

Q4: Are there any commercially available excipients that are particularly useful for formulating poorly soluble flavonoids like 5OMN?

A4: Yes, several pharmaceutically acceptable excipients are commonly used to improve the solubility and bioavailability of compounds like 5OMN. These include:

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used due to its high water solubility and safety profile.[4][5]

  • Polymers for Amorphous Solid Dispersions: Polyvinylpyrrolidone (PVP) and its copolymers, as well as cellulosic polymers like HPMC, are used to create solid dispersions where the drug is molecularly dispersed in a hydrophilic matrix.

  • Surfactants and Co-solvents: Polysorbates (e.g., Tween 80), poloxamers (e.g., Pluronic F127), and polyethylene glycols (PEGs) can be used in liquid and semi-solid formulations to improve wetting and solubilization.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Troubleshooting Steps
Low or undetectable plasma levels of 5OMN after oral administration. 1. Poor dissolution due to low aqueous solubility.2. Precipitation of the compound in the gastrointestinal tract.3. Sub-optimal dose.1. Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of your 5OMN sample.2. Formulation Enhancement: Prepare a formulation of 5OMN to improve its solubility. Start with a simple approach like a cyclodextrin complex or a lipid-based formulation.3. Dose Escalation: Once a more bioavailable formulation is developed, conduct a dose-escalation study to determine if plasma concentrations increase proportionally with the dose.
High variability in plasma concentrations between experimental subjects. 1. Inconsistent formulation preparation or administration.2. Physiological differences between animals (e.g., food intake, gut motility).3. Formulation instability.1. Standardize Protocols: Ensure consistent formulation preparation, dosing volumes, and administration techniques.2. Control for Biological Variables: Use animals of the same age, sex, and strain. Standardize feeding and fasting schedules before and during the experiment.3. Assess Formulation Stability: Check for any signs of drug precipitation or phase separation in your formulation prior to administration.
In vitro activity of 5OMN does not translate to in vivo efficacy. 1. Insufficient drug exposure at the target tissue due to poor bioavailability.2. Rapid clearance from circulation.1. Conduct a Pharmacokinetic (PK) Study: Determine key PK parameters (Cmax, Tmax, AUC, half-life) with your current formulation to quantify drug exposure.[12][13]2. Tissue Distribution Analysis: If possible, measure the concentration of 5OMN in the target tissue to confirm it is reaching its site of action.3. Optimize Formulation for Sustained Release: If the half-life is very short, consider a sustained-release formulation to maintain therapeutic concentrations for a longer duration.

Data on Bioavailability Enhancement of Naringenin (as a proxy for 5OMN)

The following tables summarize quantitative data from studies on naringenin, which can serve as a valuable reference for the potential improvements achievable for 5OMN with similar formulation strategies.

Table 1: Effect of Cyclodextrin Complexation on Naringenin Bioavailability in Rats

FormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Fold Increase in CmaxFold Increase in AUCReference
Naringenin20~0.2~0.5--[8]
Naringenin-HPβCD20~2.9~3.714.67.4[8]

Table 2: Effect of Nanoformulations on Naringenin Bioavailability

FormulationAnimal ModelCmaxAUCFold Increase in BioavailabilityReference
Naringenin SuspensionRats0.23 ± 0.05 µg/mL1.34 ± 0.21 µg·h/mL-[14]
Naringenin NanocarriersRats15.8 ± 1.2 µg/mL155.4 ± 11.3 µg·h/mL~116-fold (AUC)[14]
Naringenin LiposomesRats1.45 ± 0.23 µg/mL10.8 ± 1.5 µg·h/mL~2.3-fold (Relative)[2]

Experimental Protocols

Protocol 1: Preparation of this compound-HPβCD Inclusion Complex

Objective: To enhance the aqueous solubility of 5OMN by complexation with Hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound (5OMN)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of 5OMN to HPβCD (e.g., 1:1, 1:2, 1:5) to determine the optimal ratio for complexation. A 1:1 stoichiometry is often a good starting point.[15]

  • Complex Formation:

    • Dissolve a pre-weighed amount of HPβCD in deionized water with gentle heating and stirring to obtain a clear solution.

    • Gradually add the corresponding molar amount of 5OMN to the HPβCD solution while continuously stirring.

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution for 48 hours or until a dry powder is obtained.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the solubility of the complex in water and compare it to that of unformulated 5OMN.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of a 5OMN formulation compared to the unformulated compound.

Materials:

  • This compound (unformulated)

  • 5OMN formulation (e.g., 5OMN-HPβCD complex)

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for quantifying 5OMN in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting: Acclimate animals for at least one week before the study. Fast the animals overnight (with free access to water) prior to dosing.

  • Dosing:

    • Divide the animals into two groups: Group 1 receives unformulated 5OMN suspended in the vehicle, and Group 2 receives the 5OMN formulation.

    • Administer a single oral dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 5OMN in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for both groups.

    • Determine the relative bioavailability of the formulation by comparing the AUC of the formulated group to the unformulated group.

Visualizations

flavonoid_metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver Oral Oral Administration of 5OMN Lumen Dissolution in Gut Lumen Oral->Lumen Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Metabolism1 Phase II Metabolism (Glucuronidation/ Sulfation - Reduced) Enterocyte->Metabolism1 First-Pass Metabolism Liver Hepatocyte PortalVein->Liver Metabolism2 Phase II Metabolism (Reduced due to Methylation) Liver->Metabolism2 Systemic Systemic Circulation Liver->Systemic

Caption: Simplified pathway of oral 5OMN absorption and metabolism.

experimental_workflow start Problem: Poor in vivo efficacy of 5OMN physchem Physicochemical Characterization (Solubility, Dissolution) start->physchem formulation Formulation Strategy Selection (e.g., Cyclodextrin, Nanoformulation) physchem->formulation prep Formulation Preparation & Optimization formulation->prep invitro In Vitro Evaluation (Solubility, Release Profile) prep->invitro invivo In Vivo PK Study in Animal Model invitro->invivo analysis Data Analysis (Cmax, AUC, etc.) invivo->analysis decision Improved Bioavailability? analysis->decision end Proceed to Efficacy Studies decision->end Yes reoptimize Re-optimize Formulation decision->reoptimize No reoptimize->prep

Caption: Experimental workflow for developing a bioavailable 5OMN formulation.

References

Technical Support Center: 5-O-Methylnaringenin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-O-Methylnaringenin.

Troubleshooting Guide & FAQs

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a flavonoid, in reverse-phase HPLC is typically a multifactorial issue. It indicates that more than one retention mechanism is occurring during the separation process.[1] The most common causes can be categorized as follows:

  • Chemical Interactions: The most frequent cause is the secondary interaction between the analyte and the stationary phase.[2] this compound, like other flavonoids, has polar functional groups that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3] These interactions are particularly problematic when the silanol groups are ionized (negatively charged) at mobile phase pH levels above approximately 3.0, leading to tailing.[2][4]

  • Column Issues: Problems with the analytical column itself can lead to asymmetrical peaks for all analytes. This includes the formation of a void at the column inlet, a partially blocked inlet frit, or degradation of the stationary phase over time.[2][5]

  • Mobile Phase Effects: An improperly prepared mobile phase, specifically a pH close to the analyte's pKa, can cause inconsistent ionization of this compound during its transit through the column, resulting in peak tailing.[4]

  • Sample & Injection Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can saturate the column and lead to distorted peak shapes, including tailing.[3][5][6]

  • Extra-Column Effects: Dead volume in the HPLC system, caused by long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to broaden and tail before it reaches the detector.[4][5]

Q2: I'm seeing significant peak tailing for this compound. Where should I begin troubleshooting?

A systematic approach is the most effective way to diagnose the root cause of peak tailing. Start with the easiest and most common issues first, such as the mobile phase, before moving to more complex hardware-related problems.

The following workflow provides a logical sequence of troubleshooting steps:

G cluster_Start cluster_MobilePhase Step 1: Mobile Phase Investigation cluster_Column Step 2: Column Health cluster_Sample Step 3: Sample & Injection Parameters cluster_Instrument Step 4: Instrument Check cluster_End start_node Peak Tailing Observed mp_check Is Mobile Phase pH < 3.0? Does it contain an acidic modifier (e.g., 0.1% Formic Acid)? start_node->mp_check mp_adjust Adjust Mobile Phase: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid. mp_check->mp_adjust No col_check Is the column old or contaminated? Is a guard column in use? mp_check->col_check Yes mp_adjust->col_check col_action Action: 1. Replace guard column. 2. Flush analytical column. 3. If unresolved, try a new   or end-capped column. col_check->col_action Yes / Unsure sample_check Is sample concentration high? Is injection solvent stronger than mobile phase? col_check->sample_check No col_action->sample_check sample_action Action: 1. Dilute sample (e.g., 10-fold). 2. Match injection solvent to   mobile phase. sample_check->sample_action Yes inst_check Are fittings and tubing correct? (e.g., minimal length, narrow ID) sample_check->inst_check No sample_action->inst_check inst_action Action: Check all connections for gaps. Use narrow ID PEEK tubing. inst_check->inst_action No / Unsure end_node Problem Resolved inst_check->end_node Yes inst_action->end_node

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is a critical factor because it controls the ionization state of both the analyte and the residual silanol groups on the silica-based stationary phase.[7]

  • At Low pH (pH < 3.0): The acidic conditions ensure that the vast majority of silanol groups (Si-OH) on the column packing are protonated (neutral).[2][6] This minimizes the strong, secondary ionic interactions that cause peak tailing.[6] Therefore, operating at a low pH is one of the most effective strategies for achieving a symmetrical peak shape for basic or polar compounds like flavonoids.[6][8]

  • At Mid-Range pH (pH 3.0 - 7.0): In this range, silanol groups become increasingly deprotonated (Si-O⁻), creating negatively charged sites on the stationary phase.[4][9] this compound can then interact with these sites, leading to a secondary retention mechanism that results in significant peak tailing.[2]

  • Near the Analyte's pKa: If the mobile phase pH is too close to the pKa of this compound, the molecule will exist as a mixture of ionized and non-ionized forms, which can also lead to peak broadening and tailing.[4]

Q4: What are recommended mobile phase conditions and additives to improve the peak shape of flavonoids?

Optimizing the mobile phase is key to good chromatography for flavonoids.[10] This often involves adjusting the solvent composition, pH, and using additives.[10][11]

Recommended Starting Conditions: Based on established methods for naringenin and similar flavonoids, a good starting point for method development or troubleshooting is a gradient elution using a C18 column.

ParameterRecommended ConditionRationale & Citation
Column C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm)C18 is standard for reverse-phase. End-capping blocks residual silanols, reducing tailing.[2][4]
Mobile Phase A Water with acidic modifierThe aqueous component.
Mobile Phase B Acetonitrile or MethanolThe organic component. Acetonitrile often provides sharper peaks.
Acidic Modifier 0.1% Formic Acid or 0.5% Phosphoric AcidLowers mobile phase pH to ~2.5-3.0, protonating silanols and improving peak shape.[6][11][12]
Detection ~288 - 290 nmCorresponds to the UV absorbance maximum for the naringenin chromophore.[12][13][14]
Column Temp. 30 - 35 °CElevated temperature can improve efficiency and reduce viscosity.[13][15]
Flow Rate 0.8 - 1.5 mL/minA typical analytical flow rate.[11][12][15]
Q5: How can I determine if my analytical column is the source of the peak tailing?

If adjusting the mobile phase does not resolve the issue, the column is the next logical component to investigate.

  • Check for Contamination: If all peaks in your chromatogram (not just this compound) are tailing, and you observe an increase in backpressure, the column inlet frit may be blocked by particulates from your sample.[5] Filtering all samples and mobile phases is crucial to prevent this.[5]

  • Evaluate Column Age and History: Columns degrade over time, especially when used with aggressive mobile phases or poorly prepared samples.[3][8] If the column is old or has been used extensively, its performance may be compromised.

  • Look for a Column Void: A void can form at the head of the column due to pressure shocks or the dissolution of the silica bed under high pH conditions.[6] This typically causes tailing or splitting of all peaks.

  • The Substitution Test: The most definitive way to confirm a column problem is to replace it with a new, identical column.[2] If the peak shape improves dramatically, the original column was the cause.

  • Use a High-Purity, End-capped Column: To proactively avoid issues, use a modern, high-purity silica column that is "end-capped." End-capping chemically treats the silica surface to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.[2][4]

The diagram below illustrates how secondary silanol interactions lead to peak tailing.

Caption: Primary vs. Secondary interactions causing peak tailing.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If you suspect a blocked or contaminated column is causing peak tailing, a systematic flush can help restore performance. Note: Always disconnect the column from the detector before flushing.

  • Initial Setup: Disconnect the column from the detector and direct the outlet to a waste container.

  • Buffer Flush: Flush the column with 20 column volumes of your mobile phase without the buffer/acid modifier (e.g., Water/Acetonitrile mixture).

  • Aqueous Wash: Wash with 20 column volumes of 100% HPLC-grade water.

  • Organic Wash (Strong Solvent): Flush with 20 column volumes of a strong, water-miscible organic solvent like Isopropanol or Acetonitrile.

  • Re-equilibration: Re-introduce the initial mobile phase (with buffer/acid) and run until the baseline is stable.

  • Test: Reconnect the detector and inject a standard to check for improved peak shape. If tailing persists, the column may be permanently damaged.

Protocol 2: Sample Overload Test

To determine if peak tailing is caused by mass or volume overload, perform the following tests.

  • Mass Overload Test: Prepare a 1:10 and a 1:100 dilution of your sample in the mobile phase. Inject the diluted samples. If the peak shape becomes more symmetrical with dilution, you are experiencing mass overload.[6]

  • Volume Overload Test: If you are injecting a large volume (>20 µL), try reducing the injection volume by half. If the peak tailing improves, your initial injection volume was too large, or your injection solvent was too strong compared to the mobile phase.[5] Match your sample solvent to the initial mobile phase composition whenever possible.[3]

References

Technical Support Center: Bioanalysis of 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of 5-O-Methylnaringenin, with a focus on mitigating matrix effects in LC-MS/MS workflows.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues related to matrix effects in the bioanalysis of this compound.

Issue 1: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Results

  • Question: My quantitative results for this compound are inconsistent and not reproducible. What could be the cause?

  • Answer: Inconsistent signal intensity and high variability are often hallmark signs of matrix effects.[1] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[1] Endogenous components like phospholipids or exogenous substances introduced during sample preparation can be the root cause.[2]

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to confirm that matrix effects are indeed the problem. Two common qualitative methods are:

    • Post-Column Infusion: This technique helps identify the regions in your chromatogram where ion suppression or enhancement is occurring. A constant flow of a this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement, respectively.

    • Post-Extraction Spike: Compare the response of this compound spiked into a blank matrix extract to the response of the same concentration in a clean solvent. A significantly lower response in the matrix extract is a clear indication of ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): SPE can be a highly effective technique for cleaning up biological samples and concentrating the analyte of interest.

    • Liquid-Liquid Extraction (LLE): LLE is another common and effective method for separating the analyte from interfering matrix components.

    • Protein Precipitation: While a simpler method, protein precipitation is often less clean than SPE or LLE and may leave behind significant matrix components that can cause ion suppression.

  • Modify Chromatographic Conditions: Adjusting the LC method can help separate the elution of this compound from the regions of ion suppression.

    • Gradient Modification: Altering the gradient profile can improve the separation of the analyte from interfering compounds.

    • Column Chemistry: Using a different stationary phase may provide better separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, allowing for accurate quantification by normalizing the analyte response to the internal standard response.

Issue 2: Low Analyte Recovery

  • Question: I'm experiencing low recovery of this compound after my sample preparation. What should I do?

  • Answer: Low recovery indicates that the analyte is being lost during the extraction process. This can be due to an inappropriate extraction solvent, pH, or technique for your analyte.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: Ensure the solvent used in your LLE or the elution solvent in your SPE is optimized for this compound. Since it is a flavonoid, a moderately polar organic solvent is likely a good starting point.

  • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Experiment with adjusting the pH of your sample before extraction to ensure this compound is in a neutral form for better partitioning into an organic solvent.

  • Optimize SPE Protocol: If using SPE, ensure the cartridge conditioning, loading, washing, and elution steps are optimized. The wash step should be strong enough to remove interferences but not so strong that it elutes the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization of the target analyte in the mass spectrometer's ion source. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[1]

Q2: What are the common causes of matrix effects?

A2: Matrix effects can be caused by a variety of endogenous and exogenous substances. Common endogenous sources in biological fluids like plasma include phospholipids, salts, and proteins.[2] Exogenous sources can include anticoagulants, dosing vehicles, and impurities from collection tubes or reagents.[2]

Q3: How are matrix effects quantitatively assessed?

A3: The "post-extraction spike" method is the standard for quantitatively assessing matrix effects. The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a clean solvent. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. The internal standard-normalized MF is often used to evaluate the ability of the internal standard to compensate for matrix effects.

Q4: Can changing the ionization source help reduce matrix effects?

A4: Yes, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate ion suppression. ESI is generally more susceptible to matrix effects than APCI. Additionally, for ESI, switching between positive and negative ion modes can be beneficial as fewer compounds may ionize in one mode compared to the other, reducing competition for ionization.

Q5: What are the regulatory requirements regarding matrix effects?

A5: Regulatory agencies such as the FDA and EMA require the evaluation of matrix effects as a part of bioanalytical method validation.[3] The goal is to ensure that the method is free from significant matrix effects that could compromise the integrity of the study data. The International Council for Harmonisation (ICH) M10 guideline also provides comprehensive recommendations for bioanalytical method validation, including the assessment of matrix effects.[3]

Quantitative Data Summary

Disclaimer: The following data is for naringenin , the parent compound of this compound. This information is provided as a reference and a starting point for method development. The bioanalytical method for this compound should be independently validated.

Table 1: Recovery and Matrix Effect of Naringenin in Rat Plasma

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Naringenin588.35103.0 ± 0.97
Naringenin5090.12103.0 ± 0.97
Naringenin50092.56103.0 ± 0.97

Data adapted from a study on naringenin in murine plasma.[4]

Table 2: Precision and Accuracy of Naringenin Quantification in Rat Plasma

AnalyteConcentration (ng/mL)Within-Day Precision (CV%)Between-Day Precision (CV%)Accuracy (%)
Naringenin53.04.0Not Reported
Naringenin503.33.0Not Reported
Naringenin5003.14.6Not Reported

Data adapted from a study on naringenin in rat plasma.[5]

Experimental Protocols

Disclaimer: The following protocols are for the extraction of naringenin and should be optimized and validated for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of Naringenin from Rat Plasma

  • Sample Preparation: To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.

  • Extraction: Add 500 µL of ethyl acetate to the plasma sample.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

This protocol is adapted from a method for naringin and its metabolite naringenin.[5][6]

Protocol 2: Solid-Phase Extraction (SPE) of Naringenin from Human Plasma

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute naringenin and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

This is a general protocol for flavonoids and should be optimized. A similar approach has been used for naringenin.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Extraction (LLE or SPE) is_add->extraction evap Evaporation extraction->evap reconst Reconstitution evap->reconst lc LC Separation reconst->lc Injection ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Inconsistent Results / Low Signal check_matrix_effect Confirm Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) start->check_matrix_effect optimize_sample_prep Optimize Sample Prep (SPE, LLE) check_matrix_effect->optimize_sample_prep Yes end_node Consistent & Accurate Results check_matrix_effect->end_node No, investigate other causes modify_lc Modify LC Conditions (Gradient, Column) optimize_sample_prep->modify_lc use_sil_is Use SIL-IS modify_lc->use_sil_is use_sil_is->end_node

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Optimizing Cell Permeability of 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the cell permeability of 5-O-Methylnaringenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability important?

This compound is a naturally occurring flavanone found in plants like Boesenbergia rotunda and Alpinia pinnanensis.[1] It is a methylated derivative of naringenin. Cell permeability is a critical factor for the oral bioavailability and therapeutic efficacy of a compound. Poor permeability across the intestinal epithelium can limit a drug's absorption into the bloodstream, reducing its effectiveness.[2]

Q2: What are the primary mechanisms by which flavonoids like this compound cross cell membranes?

Flavonoids can cross cell membranes through several mechanisms:

  • Passive Diffusion: This is the most common pathway for many flavonoids, driven by the concentration gradient across the membrane. Lipophilicity and molecular size are key determinants.[2][3]

  • Facilitated Diffusion: This involves carrier proteins but does not require energy.

  • Active Transport: This is an energy-dependent process involving transporter proteins that can move compounds against a concentration gradient.

  • Efflux: Efflux pumps, such as P-glycoprotein (P-gp), can actively transport compounds out of the cell, reducing intracellular concentration and net permeability.[4][5]

Q3: How does the methylation of naringenin to this compound theoretically affect its permeability?

Methylation generally increases the lipophilicity of a molecule. Increased lipophilicity can enhance a compound's ability to passively diffuse across the lipid bilayer of cell membranes. Therefore, this compound is expected to have higher passive permeability compared to its parent compound, naringenin.

Q4: Which in vitro models are recommended for assessing the cell permeability of this compound?

The two most common and recommended in vitro models are:

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting human intestinal drug absorption.[6] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells with tight junctions and express various transporters and efflux pumps, modeling the intestinal barrier.[6][7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation.[8][9] It is a simpler, higher-throughput method useful for screening compounds based on their passive diffusion characteristics.[10]

Q5: What is the Apparent Permeability Coefficient (Papp), and how are the results interpreted?

The Apparent Permeability Coefficient (Papp) is a quantitative measure of the rate of transport of a compound across a membrane (either cellular or artificial). It is calculated in cm/s. The general interpretation of Papp values from Caco-2 assays is as follows:

Permeability ClassificationPapp Value (cm/s)Expected Human Absorption
Low< 1.0 x 10⁻⁶0-20%
Moderate1.0 x 10⁻⁶ to 10.0 x 10⁻⁶20-80%
High> 10.0 x 10⁻⁶80-100%

Note: These values are general guidelines and can vary between laboratories. It is crucial to include high and low permeability control compounds in experiments for comparison.[4][11]

Troubleshooting Guide

Problem 1: Apparent Permeability (Papp) is lower than expected.

Possible Cause(s)Recommended Solution(s)
Compound is a substrate for efflux transporters (e.g., P-glycoprotein). 1. Perform a bidirectional transport assay: Measure permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7] 2. Use efflux pump inhibitors: Co-incubate this compound with a known P-gp inhibitor like verapamil. A significant increase in A-to-B permeability in the presence of the inhibitor confirms it is a substrate for that transporter.[4][5]
Low intrinsic membrane permeability despite methylation. 1. Verify compound structure and purity. 2. Evaluate different formulation strategies: The use of permeation enhancers or nanoformulations may improve permeability.[12]
Suboptimal assay conditions (e.g., pH, temperature). 1. Ensure the assay is conducted at 37°C for active transport studies. Transport can be significantly reduced at lower temperatures (e.g., 4°C).[5] 2. Maintain appropriate pH in the donor and receiver compartments (e.g., pH 7.4).
Poor compound solubility leading to precipitation in the donor well. 1. Visually inspect wells for precipitation. 2. Reduce the test concentration of the compound. 3. Use a co-solvent like DMSO , ensuring the final concentration is non-toxic to the cells (typically < 0.5%).[4]

Problem 2: High variability in Papp values between replicate wells.

Possible Cause(s)Recommended Solution(s)
Inconsistent Caco-2 cell monolayer integrity. 1. Measure Transepithelial Electrical Resistance (TEER) of each well before and after the experiment. Discard data from wells with low TEER values (e.g., < 300 Ω·cm²).[13][14] 2. Perform a Lucifer Yellow rejection assay. High leakage of this fluorescent marker indicates a compromised monolayer.[14]
Pipetting errors or improper mixing. 1. Use calibrated pipettes. 2. Ensure thorough but gentle mixing of solutions in both donor and receiver compartments at the start and during sampling.
Inconsistent cell seeding density. 1. Optimize and standardize the cell seeding density to ensure a uniform monolayer forms in all wells.[15]

Problem 3: Low overall recovery of the compound.

Possible Cause(s)Recommended Solution(s)
Non-specific binding to assay plates or filters. 1. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). [4] 2. Include BSA in the receiver buffer to maintain sink conditions and prevent binding.[13]
Cellular metabolism of the compound. 1. Although less likely for a methylated flavonoid, some metabolism can occur.[4] 2. Analyze samples for potential metabolites using LC-MS/MS to account for the parent compound's disappearance.
Compound instability in the assay buffer. 1. Assess the stability of this compound in the assay buffer over the experiment's duration by incubating it in a cell-free well and measuring its concentration over time.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound using the Caco-2 cell model.[2][4]

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in an appropriate medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics).[2]

    • Seed the cells onto permeable filter supports (e.g., 12-well Transwell inserts) at a density of approximately 8 x 10⁴ cells/cm².[2]

    • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2] Replace the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the transport experiment, measure the TEER of the Caco-2 monolayer. Only use inserts with TEER values indicating good integrity (e.g., >300 Ω·cm²).[13]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer gently with pre-warmed transport buffer (e.g., HBSS).

    • Add the transport buffer containing the test concentration of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis and Calculation:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.[2]

    • Calculate the Papp using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (amount of compound transported per unit time).

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration of the compound in the donor chamber.[4]

MTT Cytotoxicity Assay

This assay is crucial to determine the non-toxic concentration range of this compound before conducting permeability studies.[2][4]

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Allow the cells to attach and grow for 24 hours at 37°C.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the different concentrations of the test compound to the wells. Include a vehicle control (e.g., medium with DMSO).

    • Incubate the plate for a period relevant to your permeability assay (e.g., 4 to 24 hours).[2][16]

  • MTT Addition and Incubation:

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

  • Formazan Solubilization and Measurement:

    • Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[2]

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control cells.

Visualizations

G cluster_workflow Permeability Assay Troubleshooting Workflow start Start: Low Papp Value Observed check_efflux Perform Bidirectional Assay (A->B vs B->A) start->check_efflux efflux_ratio Efflux Ratio > 2? check_efflux->efflux_ratio efflux_yes Conclusion: Compound is an Efflux Pump Substrate efflux_ratio->efflux_yes Yes efflux_no Check Solubility & Integrity efflux_ratio->efflux_no No solubility Compound Precipitated? efflux_no->solubility solubility_yes Optimize Formulation: - Lower Concentration - Use Co-solvent solubility->solubility_yes Yes solubility_no Check Monolayer Integrity solubility->solubility_no No integrity TEER values low or Lucifer Yellow leakage high? solubility_no->integrity integrity_yes Optimize Cell Culture: - Seeding Density - Culture Time integrity->integrity_yes Yes integrity_no Conclusion: Low Intrinsic Permeability integrity->integrity_no No G cluster_pathway Potential Cellular Transport Pathways for this compound cluster_membrane Cell Membrane Extracellular Extracellular Space (e.g., Intestinal Lumen) Intracellular Intracellular Space (Cytosol) Compound_Ext This compound Passive Passive Diffusion (Transcellular) Compound_Ext->Passive Active Active Transport (Uptake Transporter) Compound_Ext->Active Compound_Int This compound Passive->Compound_Int Active->Compound_Int Efflux Efflux Pump (e.g., P-gp) Efflux->Compound_Ext Efflux Compound_Int->Efflux

References

Technical Support Center: 5-O-Methylnaringenin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the flavonoid 5-O-Methylnaringenin in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions to help identify and mitigate issues related to compound autofluorescence, quenching, and other assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a naturally occurring flavonoid.[1][2] Like many flavonoids, its chemical structure contains conjugated aromatic systems, which can absorb and emit light, leading to potential interference in fluorescence-based assays. This interference can manifest as autofluorescence (the compound's own fluorescence) or quenching (reduction of the fluorescent signal from your assay's probe).[3]

Q2: My assay is showing unexpected results after adding this compound. How can I tell if it's due to interference?

The first step is to perform control experiments. A key control is a "no-target" or "no-enzyme" assay where you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target. A change in signal that correlates with the concentration of this compound strongly suggests interference.

Q3: What are the common types of interference caused by compounds like this compound?

The two primary mechanisms of interference are:

  • Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths of your assay's fluorophore, leading to a false positive signal.

  • Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, leading to a decrease in the measured signal and a potential false negative result. This can also be due to the inner filter effect.

Q4: How can I mitigate interference from this compound?

Several strategies can be employed:

  • Perform a spectral scan: Determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore.

  • Switch to a different fluorophore: If there is spectral overlap, consider using a "red-shifted" fluorophore with longer excitation and emission wavelengths, as this can often reduce interference from autofluorescent compounds.

  • Use a different detection method: If possible, switch to a non-fluorescence-based detection method, such as absorbance, luminescence, or mass spectrometry.

  • Implement background correction: Subtract the signal from "no-target" control wells containing this compound from your experimental wells. Note that this can reduce the dynamic range of your assay.

Troubleshooting Guides

Problem 1: Increased fluorescence signal in the presence of this compound, even in control wells.

  • Likely Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at various concentrations.

    • Perform a spectral scan: Determine the excitation and emission spectra of this compound to confirm autofluorescence and identify its spectral properties.

    • Change fluorophore: If the spectral overlap is significant, switch to a fluorophore with different excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.

Problem 2: Decreased fluorescence signal with increasing concentrations of this compound.

  • Likely Cause: Quenching or inner filter effect.

  • Troubleshooting Steps:

    • Measure absorbance: Determine the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

    • Perform a quenching control assay: Test if this compound quenches the fluorescence of the free fluorophore (not conjugated to your target). A decrease in the fluorophore's signal in the presence of the compound indicates quenching.

    • Optimize assay conditions: Try reducing the concentration of the fluorophore or using microplates with a shorter pathlength (e.g., low-volume black plates) to minimize the inner filter effect.

Data Presentation

Table 1: Spectral Properties of a Hypothetical Interfering Flavonoid

PropertyValue
Excitation Maximum (λex) 350 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹ at 350 nm
Quantum Yield (Φ) 0.1 in PBS, pH 7.4

Table 2: Potential for Interference with Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)Potential for Interference
DAPI 358461High (Spectral Overlap)
FITC/GFP 488520Low to Moderate
Rhodamine/TRITC 550573Low
Cy5 650670Very Low

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

  • Preparation: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary assay.

  • Blank Measurement: Use a well containing only the assay buffer (including any solvent like DMSO) as a blank.

  • Excitation Scan: Set the emission wavelength to the emission maximum of your assay's fluorophore. Scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum of this compound.

  • Emission Scan: Set the excitation wavelength to the determined excitation maximum of this compound (or the excitation wavelength of your assay's fluorophore). Scan a range of emission wavelengths (e.g., 400-700 nm) to find the emission maximum.

  • Data Analysis: Plot the fluorescence intensity against the wavelength for both scans. This will give you the autofluorescence profile of this compound.

Protocol 2: Assessing Quenching by this compound

  • Preparation: Prepare a solution of your assay's fluorophore at the concentration used in your assay. Prepare a serial dilution of this compound.

  • Measurement: In a microplate, add the fluorophore solution to a set of wells. Add the different concentrations of this compound to these wells. Include a control well with the fluorophore and assay buffer only.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control well. A concentration-dependent decrease in fluorescence indicates quenching.

Mandatory Visualizations

Diagram 1: General Workflow for Identifying Compound Interference

G Workflow for Identifying Assay Interference cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Characterization of Interference cluster_3 Mitigation Strategies A Unexpected Assay Results with this compound B Run 'No-Target' Control A->B C Run Compound-Only Control B->C D Perform Spectral Scan (Excitation & Emission) C->D If signal change observed E Measure Absorbance Spectrum D->E F Switch to Red-Shifted Fluorophore E->F If spectral overlap G Implement Background Correction E->G If absorbance is high H Use Non-Fluorescence Assay F->H If interference persists G->H If dynamic range is poor

Caption: A logical workflow for identifying and mitigating assay interference.

Diagram 2: Potential Interference of this compound with the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Potential Interference with PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Naringenin Naringenin/ This compound Naringenin->PI3K inhibits

Caption: Naringenin has been shown to inhibit the PI3K/Akt pathway.

Diagram 3: Potential Interference of this compound with the MAPK Signaling Pathway

MAPK_Pathway Potential Interference with MAPK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation TranscriptionFactors->CellProliferation Naringenin Naringenin/ This compound Naringenin->ERK inhibits phosphorylation

Caption: Naringenin may affect the MAPK signaling cascade.

References

Technical Support Center: 5-O-Methylnaringenin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-O-Methylnaringenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the synthesis and scaling up of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge in synthesizing this compound lies in the regioselective methylation of the naringenin molecule. Naringenin has three hydroxyl (-OH) groups at the C5, C7, and C4' positions. The 5-OH group is hydrogen-bonded to the adjacent C4-carbonyl group, which makes it the most acidic but also sterically hindered. Achieving selective methylation at the C5 position without methylating the more reactive C7 and C4' hydroxyl groups is a significant hurdle. When scaling up, issues such as reaction control, purification of the desired product from a mixture of methylated isomers, and ensuring consistent yields become more pronounced.

Q2: Why is my methylation reaction producing a mixture of products instead of pure this compound?

A2: The non-selective nature of many methylating agents is the most common reason for obtaining a mixture of products. Depending on the reaction conditions, you may be forming 7-O-Methylnaringenin, 4'-O-Methylnaringenin, di-methylated, or even tri-methylated products in addition to the desired this compound. The relative reactivity of the hydroxyl groups can be influenced by the choice of solvent, base, and methylating agent.

Q3: I am experiencing a low yield of this compound. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.

  • Side reactions: The formation of multiple methylated isomers and other byproducts consumes the starting material and reduces the yield of the desired product.

  • Degradation of starting material or product: Flavonoids can be sensitive to harsh reaction conditions, such as strong bases or high temperatures, leading to degradation.

  • Suboptimal work-up and purification: Product loss during extraction, precipitation, and chromatographic purification is a common cause of low isolated yields.

  • Poor solubility of naringenin: Naringenin has low solubility in many organic solvents, which can hinder the reaction rate.

Q4: How can I improve the regioselectivity of the 5-O-methylation?

A4: Improving regioselectivity is key to a successful synthesis. Strategies include:

  • Use of protecting groups: A common strategy is to protect the more reactive hydroxyl groups (typically at C7 and C4') before methylation of the C5 hydroxyl group, followed by deprotection.

  • Enzymatic methylation: O-methyltransferases (OMTs) can offer high regioselectivity. While this is a promising approach, it may require significant process development for large-scale synthesis.

  • Optimization of reaction conditions: Fine-tuning the solvent, base, temperature, and stoichiometry of the methylating agent can favor methylation at the desired position.

Q5: What are the best purification methods for this compound?

A5: The purification of this compound from a mixture of other methylated isomers can be challenging due to their similar polarities.

  • Column chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, with a hexane/ethyl acetate or dichloromethane/methanol mobile phase, can be effective.

  • Preparative HPLC: For higher purity, preparative reverse-phase HPLC is a powerful technique.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient and scalable purification method.

Troubleshooting Guides

Problem: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Non-selective methylating agent.Consider using a bulkier methylating agent that may show greater selectivity for the less sterically hindered hydroxyl groups, or explore enzymatic methylation if feasible.
Suboptimal reaction conditions.Systematically vary the reaction temperature, solvent polarity, and the base used. A less reactive base might improve selectivity.
Absence of protecting groups.Implement a protection/deprotection strategy. Protect the C7 and C4' hydroxyl groups before methylation.
Problem: Low Reaction Yield
Possible Cause Troubleshooting Steps
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Increase the reaction temperature cautiously, as it may also lead to more side products.
Side product formation.Optimize reaction conditions for better selectivity. A lower temperature might reduce the formation of undesired isomers.
Product loss during work-up.Ensure the pH is optimized during aqueous extraction to minimize the solubility of the product in the aqueous phase. Use an adequate volume of extraction solvent.
Inefficient purification.Optimize the column chromatography conditions (e.g., stationary phase, mobile phase gradient) to achieve better separation and reduce product loss.

Experimental Protocols

Representative Protocol for this compound Synthesis via Protection-Methylation-Deprotection

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Step 1: Protection of 7,4'-Dihydroxyl Groups of Naringenin

  • Dissolve naringenin in a suitable dry solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate).

  • Add a protecting group reagent (e.g., benzyl bromide) in a stoichiometric amount to protect the C7 and C4' hydroxyls.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify the protected naringenin by column chromatography.

Step 2: Methylation of the 5-Hydroxyl Group

  • Dissolve the protected naringenin in a dry solvent (e.g., DMF).

  • Add a suitable base (e.g., sodium hydride).

  • Add a methylating agent (e.g., methyl iodide).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • After the reaction is complete, perform an aqueous work-up and extract the product. Purify by column chromatography.

Step 3: Deprotection

  • Dissolve the protected and methylated naringenin in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., hydrogenolysis with Pd/C for benzyl groups).

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative reaction parameters that may be used as a starting point for optimization. Actual results will vary based on specific experimental conditions.

Parameter Protection Step Methylation Step Deprotection Step Overall Yield (Illustrative)
Solvent Acetone or DMFDMF or THFEthanol/Ethyl Acetate-
Base K₂CO₃NaH--
Reagent Benzyl bromideMethyl iodideH₂ with Pd/C-
Temperature 25-60 °C0-25 °C25 °C-
Reaction Time 4-12 hours2-6 hours6-24 hours40-60%
Purity (after chromatography) >95%>95%>98%>98%

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Analyze Reaction Mixture by TLC/HPLC start->check_reaction incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction side_products Multiple Side Products Observed check_reaction->side_products clean_reaction Clean Reaction but Low Isolated Yield check_reaction->clean_reaction optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagents Adjust Reagent Stoichiometry incomplete_reaction->optimize_reagents Yes review_conditions Re-evaluate Solvent and Base side_products->review_conditions Yes use_protecting_groups Implement Protecting Group Strategy side_products->use_protecting_groups Yes optimize_workup Optimize Extraction and Washing Steps clean_reaction->optimize_workup optimize_purification Refine Chromatography/Recrystallization clean_reaction->optimize_purification

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Decision Pathway for Synthesis Strategy

synthesis_strategy start Goal: Synthesize this compound direct_methylation Direct Methylation start->direct_methylation protection_route Protection-Methylation-Deprotection start->protection_route enzymatic_route Enzymatic Methylation start->enzymatic_route check_selectivity Is Regioselectivity an Issue? direct_methylation->check_selectivity check_selectivity->protection_route Yes check_scalability Is Scalability a Priority? check_selectivity->check_scalability No check_scalability->protection_route Yes check_scalability->enzymatic_route No

Caption: Decision-making pathway for selecting a synthetic strategy for this compound.

Minimizing off-target effects of 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylnaringenin. The focus is on identifying and minimizing off-target effects to ensure data integrity and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell-based assays with this compound. Could these be off-target effects?

A1: Yes, it is highly probable. This compound, like many flavonoids, is known to be promiscuous, meaning it can interact with multiple cellular targets.[1] The parent compound, naringenin, modulates several major signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[2][3][4] Unexpected cellular responses often arise from the compound engaging with proteins outside of your intended target. We recommend performing a target deconvolution study or a broad-panel kinase screen to identify these unintended interactions.

Q2: What is the recommended concentration range for using this compound to minimize off-target effects?

A2: The optimal concentration is highly dependent on your specific cell type and target of interest. It is crucial to perform a dose-response curve to determine the IC50 (or EC50) for your primary target. To minimize off-target effects, it is advisable to work at the lowest effective concentration, ideally not exceeding 10 times the IC50 for your on-target activity. High concentrations increase the likelihood of engaging lower-affinity off-targets. For reference, the parent compound naringenin has shown activity in various cell lines with IC50 values ranging from micromolar to sub-micromolar concentrations.[5]

Q3: How can we validate that this compound is engaging our target protein within the cell?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells or cell lysates.[6][7][8] This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of this compound provides strong evidence of direct binding.

Q4: Are there formulation strategies to improve the selectivity of this compound?

A4: Yes, formulation and chemical modification are key strategies. For flavonoids, which often have poor solubility and bioavailability, nanoformulations such as nanoparticles, liposomes, or nanoemulsions can improve targeted delivery and reduce systemic exposure, thereby minimizing off-target interactions.[9][10][11] Additionally, medicinal chemistry approaches to synthesize derivatives of this compound can enhance selectivity by optimizing the structure to better fit the binding pocket of the intended target while reducing affinity for off-targets.

Troubleshooting Guide: Investigating Off-Target Effects

If you suspect off-target effects are confounding your results, the following experimental approaches can help you identify unintended molecular targets.

Problem: Inconsistent or unexpected cellular phenotypes.

Solution 1: Perform a Kinome-Wide Inhibitor Profile Scan.

Many flavonoids are known to have kinase-modulating activity. A kinome-wide scan will test the inhibitory activity of this compound against a large panel of kinases. This will provide a selectivity profile and identify any unintended kinase targets.

Solution 2: Use the Cellular Thermal Shift Assay (CETSA) for Target Validation.

CETSA can be used in an unbiased, proteomics-based approach to identify which proteins are stabilized by this compound in the cell, thus revealing its direct binding partners.

Data Presentation: On-Target vs. Off-Target Activity

The following tables present example data to illustrate how to compare the potency and selectivity of this compound. Note: This is illustrative data, as comprehensive screening data for this compound is not publicly available.

Table 1: Example Kinase Inhibition Profile for this compound at 10 µM

Kinase FamilyTarget Kinase% Inhibition at 10 µM
Tyrosine Kinase Target X Kinase (On-Target) 95%
Tyrosine KinaseSRC60%
Tyrosine KinaseABL145%
Serine/Threonine Kinase PI3Kα75%
Serine/Threonine KinaseAkt155%
Serine/Threonine KinaseERK230%
Serine/Threonine Kinasep38α25%

Table 2: Example IC50 Values for On-Target vs. Key Off-Targets

TargetIC50 (µM)Selectivity Index (Off-target IC50 / On-target IC50)
Target X Kinase (On-Target) 0.5 -
PI3Kα4.28.4x
SRC8.517x
Akt115.030x
ABL122.144.2x

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling using ADP-Glo™ Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases.

Objective: To determine the inhibitory effect of this compound on a panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Enzyme Systems)

  • Substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2 µL of kinase solution to each well.

    • Add 1 µL of the diluted this compound or DMSO control.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of the ATP and substrate solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for each kinase (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the results to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to verify the binding of this compound to a target protein in intact cells using Western blotting for detection.[6][7][12]

Objective: To determine if this compound binds to and thermally stabilizes a target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR thermal cycler

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the total protein amount for each sample.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate key signaling pathways that are known to be modulated by flavonoids like naringenin and may represent potential on-target or off-target pathways for this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Naringenin This compound (Potential Modulator) Naringenin->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway, a common off-target for flavonoids.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Regulates Naringenin This compound (Potential Modulator) Naringenin->Raf Inhibits

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation.

Experimental Workflow

workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_exp Experimental Validation cluster_analysis Data Analysis cluster_solution Mitigation Strategy A Unexpected Phenotype or Inconsistent Data B Off-Target Effect of This compound A->B C Broad Kinase Screen (e.g., ADP-Glo) B->C D Target Engagement Assay (e.g., CETSA) B->D E Identify Off-Targets & Calculate IC50 C->E F Confirm On-Target Binding D->F G Optimize Concentration E->G H Modify Compound or Use Nanoformulation E->H F->G

References

Adjusting pH for optimal 5-O-Methylnaringenin activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylnaringenin. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity and stability?

There is currently limited direct experimental data specifying the optimal pH for this compound's biological activity and stability. However, insights can be drawn from its parent compound, naringenin. For naringenin, solubility and reactivity are pH-dependent. For instance, the reaction rate of naringenin with other molecules has been shown to increase at a pH above its lowest pKa value, suggesting that the deprotonated form is more reactive[1]. Naringenin has also been shown to be resistant to enantiomerization over a pH range of 9-11[2].

For experimental work, it is recommended to start with a physiological pH of 7.2-7.4 for cell-based assays, as naringenin has demonstrated activity in this range[3]. However, the optimal pH may vary depending on the specific biological system and assay being used. Empirical determination of the optimal pH for your specific experimental setup is highly recommended.

Q2: How should I dissolve this compound for my experiments?

Similar to its parent compound naringenin, this compound is expected to have low solubility in aqueous solutions. Naringenin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[3].

For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent such as DMSO or ethanol and then dilute it with the aqueous buffer of choice[3]. For naringenin, a 1:1 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.50 mg/ml[3]. It is advisable not to store aqueous solutions for more than one day to avoid precipitation and degradation[3].

Q3: I am observing low or no activity of this compound in my assay. What are the possible causes?

Several factors could contribute to low or no observed activity. Consider the following troubleshooting steps:

  • pH of the Medium: The pH of your experimental medium may not be optimal for the activity of this compound. As a starting point, ensure your medium is buffered to a physiological pH (7.2-7.4). You may need to perform a pH optimization experiment (see Experimental Protocols).

  • Solubility and Precipitation: this compound may have precipitated out of your solution, especially at higher concentrations or in aqueous buffers. Visually inspect your solutions for any precipitate. Consider preparing fresh solutions and using a higher percentage of organic solvent if compatible with your experimental system.

  • Compound Stability: While naringenin is relatively stable, prolonged storage in aqueous solutions is not recommended[3]. Prepare fresh dilutions from a stock solution in an organic solvent for each experiment.

  • Cellular Uptake: The compound may not be efficiently entering the cells. Permeabilization agents could be considered if appropriate for the assay, but this may introduce other variables.

  • Mechanism of Action: The targeted biological pathway in your system may not be modulated by this compound. Its activity is likely linked to pathways affected by naringenin, such as NF-κB, MAPK, and PI3K/Akt signaling[4][5][6][7].

Troubleshooting Guides

Issue: Determining the Optimal pH for this compound Activity

This guide provides a general workflow for determining the optimal pH for your specific assay.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Fine Tuning A Prepare a series of buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) B Prepare fresh this compound solutions in each buffer A->B C Perform your standard assay at each pH B->C D Measure the desired biological endpoint (e.g., enzyme inhibition, cell viability) C->D E Plot activity vs. pH to identify an optimal range D->E F Prepare buffers with narrower pH increments around the optimal range (e.g., pH 7.2, 7.4, 7.6) E->F Proceed if an optimal range is found G Repeat the assay with these narrower pH ranges F->G H Determine the specific pH that yields maximal activity G->H

Caption: Workflow for pH Optimization.

Issue: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to solution preparation and handling.

G A Start: Inconsistent Results Observed B Check Solution Preparation Protocol A->B C Are you preparing fresh solutions for each experiment? B->C D Is the same lot of This compound being used? C->D Yes H Review and standardize protocol C->H No E Is the final concentration of the organic solvent consistent across experiments and controls? D->E Yes D->H No F Are you vortexing/mixing the solution thoroughly after dilution? E->F Yes E->H No G Visually inspect for precipitation before adding to the assay? F->G Yes F->H No G->H No I End: Consistent Results G->I Yes H->B

Caption: Troubleshooting Inconsistent Results.

Data Presentation

Table 1: Solubility of Naringenin (Parent Compound)

SolventApproximate SolubilityReference
Ethanol~2.5 mg/ml[3]
DMSO~5 mg/ml[3]
Dimethylformamide (DMF)~10 mg/ml[3]
1:1 DMF:PBS (pH 7.2)~0.50 mg/ml[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H14O5[8]
Molecular Weight286.28 g/mol [9]
IUPAC Name(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one[8]
CAS Number61775-19-7[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 286.28 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Weigh out 2.86 mg of this compound on a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1.0 ml of anhydrous DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Optimization Assay for this compound in a Cell-Based Assay

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Cell culture medium (e.g., DMEM, RPMI)

    • A series of sterile, buffered solutions with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)

    • Cells of interest plated in a multi-well plate

    • Assay-specific reagents to measure the biological endpoint

  • Procedure:

    • Prepare a set of working solutions of this compound by diluting the 10 mM stock solution into cell culture medium buffered to the desired pH values. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).

    • Include a vehicle control (DMSO only) for each pH condition.

    • Remove the existing medium from the plated cells and replace it with the medium containing the different pH conditions and this compound or vehicle.

    • Incubate the cells for the desired treatment duration.

    • Perform the assay to measure the biological endpoint (e.g., cell viability using MTT, cytokine production using ELISA).

    • Analyze the data by comparing the activity of this compound at each pH relative to the vehicle control at the same pH.

Signaling Pathways

The biological activities of this compound are likely to be similar to its parent compound, naringenin, which is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Naringenin's Anti-Inflammatory Signaling Pathway

Naringenin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses[6][7].

G A Inflammatory Stimuli (e.g., LPS, Cytokines) B TLR4 A->B C MAPK Pathway (ERK, JNK, p38) B->C D NF-κB Pathway B->D F Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) C->F D->F E Naringenin E->C Inhibits E->D Inhibits G Inflammation F->G

Caption: Naringenin's Anti-Inflammatory Action.

Naringenin's Role in Apoptosis and Cell Proliferation

Naringenin can influence cell fate by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[4][5][7]. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

G A Growth Factors B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D F Cell Proliferation & Survival D->F G Apoptosis D->G E Naringenin E->D Inhibits

Caption: Naringenin's Effect on PI3K/Akt Pathway.

References

Validation & Comparative

5-O-Methylnaringenin vs. Naringenin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, naringenin, a prominent flavanone found in citrus fruits, has garnered significant attention for its diverse pharmacological effects. Its methylated derivative, 5-O-Methylnaringenin, has also emerged as a compound of interest, prompting investigations into how this structural modification influences its biological activity. This guide provides a comprehensive comparison of the biological activities of this compound and naringenin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. Antioxidant Activity

The antioxidant capacity is a cornerstone of the therapeutic potential of many flavonoids. Studies comparing this compound and naringenin have revealed nuances in their efficacy.

Antioxidant AssayThis compoundNaringeninReference
DPPH Radical Scavenging Activity (IC50) Data not availableHigher activity
Hydroxyl Radical Scavenging Efficiency Data not availableHigher efficiency
Superoxide Radical Scavenging Efficiency Data not availableHigher efficiency
Xanthine Oxidase Inhibition Data not availableHigher inhibition
Metal Chelating Activity Data not availableMore active chelator

Note: Direct comparative quantitative data for this compound in these specific assays was not available in the searched literature. The table reflects the superior activity of naringenin compared to its glycoside, naringin, as detailed in the cited study.

Naringenin consistently demonstrates robust antioxidant and radical scavenging properties. This is often attributed to the presence of hydroxyl groups on its A and B rings, which can donate hydrogen atoms to neutralize free radicals. The methylation at the 5-position in this compound may alter this electron-donating capacity, potentially affecting its antioxidant potential. However, a direct comparative study with quantitative data is needed for a conclusive assessment.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compounds (naringenin and this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

II. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both naringenin and its derivatives have been investigated for their anti-inflammatory effects.

Inflammatory MarkerThis compoundNaringeninCell LineInducerReference
TNF-α Production Data not availableSignificant inhibitionMacrophagesLPS
IL-6 Production Data not availableSignificant inhibitionMacrophagesLPS
Nitric Oxide (NO) Production Data not availableSignificant inhibitionMacrophagesLPS
iNOS Expression Data not availableSignificant inhibitionMacrophagesLPS
COX-2 Expression Data not availableSignificant inhibitionMacrophagesLPS

Note: Direct comparative quantitative data for this compound was not available in the searched literature.

Naringenin exerts its anti-inflammatory effects through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, naringenin can suppress the production of pro-inflammatory cytokines and mediators. The influence of 5-O-methylation on these activities is an area requiring further direct comparative research.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or naringenin for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

III. Anticancer Activity

The potential of flavonoids to inhibit cancer cell growth is a significant area of investigation. Naringenin has been shown to possess anticancer properties against various cancer cell lines.

Cancer Cell LineThis compound (IC50)Naringenin (IC50)Reference
Human Leukemia (HL-60) Data not available> 50 µM
Cervical Cancer (HeLa) Data not available> 50 µM
Cervical Cancer (Siha) Data not available> 50 µM
Breast Cancer (MCF-7) Data not available> 50 µM
Breast Cancer (MDA-MB-231) Data not available> 50 µM

Note: The referenced study tested a library of naringenin derivatives, but not specifically this compound. The data for naringenin is included for reference.

Naringenin's anticancer effects are mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis. It modulates signaling pathways such as PI3K/Akt/mTOR and MAPK, which are crucial for cancer cell survival and proliferation. An in-silico study suggested that this compound, along with other O-alkyl derivatives, shows favorable binding energies to estrogen receptor-α, indicating potential as a therapeutic agent against breast cancer. However, experimental validation is necessary.

Experimental Protocol: MTT Assay for Cell Viability
  • Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with different concentrations of this compound and naringenin for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

IV. Signaling Pathways and Molecular Mechanisms

The biological activities of both this compound and naringenin are intrinsically linked to their ability to modulate intracellular signaling pathways.

Naringenin Signaling Pathways

Naringenin is known to interact with multiple signaling cascades, including:

  • NF-κB Pathway: A key regulator of inflammation. Naringenin inhibits NF-κB activation, leading to reduced expression of pro-inflammatory genes.

  • MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis. Naringenin can modulate the phosphorylation of ERK, JNK, and p38 MAPKs.

  • PI3K/Akt Pathway: A crucial survival pathway that is often dysregulated in cancer. Naringenin can inhibit this pathway, leading to apoptosis in cancer cells.

  • Nrf2/ARE Pathway: The master regulator of the antioxidant response. Naringenin can activate Nrf2, leading to the expression of antioxidant enzymes.

Naringenin_Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses Stimuli Inflammatory Stimuli / Oxidative Stress / Growth Factors NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt Nrf2 Nrf2/ARE Pathway Stimuli->Nrf2 Naringenin Naringenin Naringenin->NFkB Inhibits Naringenin->MAPK Modulates Naringenin->PI3K_Akt Inhibits Naringenin->Nrf2 Activates Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant

Caption: Naringenin's modulation of key cellular signaling pathways.

This compound Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by this compound in comparison to naringenin is currently limited. However, the methylation at the 5-hydroxyl group could potentially alter its binding affinity to target proteins and enzymes within these pathways, thereby modifying its overall biological effect. Further research is imperative to elucidate these mechanisms.

V. Conclusion

Naringenin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties, mediated through its interaction with various key cellular signaling pathways. While its methylated derivative, this compound, holds therapeutic promise, a significant gap in the literature exists regarding its direct comparative biological activity. The available data suggests that the aglycone form, naringenin, often exhibits superior in vitro activity compared to its glycosylated forms. Future research should focus on direct, quantitative comparisons of this compound and naringenin across a spectrum of biological assays to fully understand the implications of this structural modification and to guide the development of novel therapeutic agents.

A Comparative Analysis of 5-O-Methylnaringenin and Sakuranetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, naringenin derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of two such derivatives: 5-O-Methylnaringenin and Sakuranetin. While both are methylated forms of naringenin, their distinct structural differences are anticipated to confer unique biological and pharmacokinetic profiles. This comparison aims to equip researchers, scientists, and drug development professionals with a concise overview of their known properties, supported by available experimental data, to guide future research and development endeavors.

Physicochemical Properties

This compound and Sakuranetin share the same molecular formula and weight but differ in the position of the methyl group on the naringenin scaffold. This seemingly minor structural variance can significantly impact their physicochemical characteristics, influencing their solubility, membrane permeability, and metabolic stability.

PropertyThis compoundSakuranetin (7-O-Methylnaringenin)
Synonyms (S)-7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxychroman-4-one, Naringenin 5-O-methyl ether(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, Naringenin 7-methyl ether
Molecular Formula C₁₆H₁₄O₅C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol 286.28 g/mol
Melting Point Not available152 °C
Solubility Not availableLow water solubility

Comparative Biological Activities

The biological activities of flavonoids are a key area of investigation. While extensive data is available for Sakuranetin, research on this compound is notably limited. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals.

AssayThis compoundSakuranetin
DPPH Radical Scavenging Activity (IC₅₀) Data not available. However, 5-methoxyflavanones as a class have been reported to possess good antioxidant activity.Data not available in the form of a specific IC₅₀ value in the reviewed literature.
Anti-inflammatory Activity

The anti-inflammatory effects are typically assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

AssayThis compoundSakuranetin
Nitric Oxide (NO) Production Inhibition (IC₅₀) Data not available. Studies on 5-methoxyflavanones suggest potent inhibitory activity on nitrite production in LPS-stimulated macrophages.[1]Data not available in the form of a specific IC₅₀ value. However, it has been shown to inhibit NO production in LPS/IFN-γ stimulated macrophages.[2]
COX-1 Inhibition (IC₅₀) Data not available196.1 µM[2]
Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are a primary focus of anticancer research.

Cell LineThis compound (IC₅₀)Sakuranetin (IC₅₀)
HCT-116 (Colon Carcinoma) Data not available68.8 ± 5.2 µg/mL[1]
B16BL6 (Melanoma) Data not availableCytotoxic effects observed at 15 µmol/L

Signaling Pathways

The therapeutic effects of flavonoids are often mediated through their interaction with various cellular signaling pathways.

This compound

Specific signaling pathways modulated by this compound have not been extensively studied. However, based on the activity of other 5-methoxyflavonoids, it is plausible that it may influence pathways such as NF-κB.

Sakuranetin

Sakuranetin has been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis.[1][3][4][5][6]

Sakuranetin_Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_cell_proliferation Cell Proliferation & Survival LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-κB NF-κB TLR4->NF-κB Activates Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF-κB->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12) iNOS, COX-2 iNOS, COX-2 NF-κB->iNOS, COX-2 Sakuranetin_Inflam Sakuranetin Sakuranetin_Inflam->NF-κB Inhibits Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates ERK ERK Growth Factors->ERK Activates AKT AKT PI3K->AKT Activates Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival ERK->Proliferation & Survival Sakuranetin_Prolif Sakuranetin Sakuranetin_Prolif->AKT Inhibits Sakuranetin_Prolif->ERK Inhibits

Figure 1: Simplified overview of signaling pathways modulated by Sakuranetin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow DPPH_Radical DPPH• (Violet) Reduced_DPPH DPPH-H (Yellow) DPPH_Radical->Reduced_DPPH Reduction Antioxidant Antioxidant (AH) Oxidized_Antioxidant Antioxidant Radical (A•) Antioxidant->Oxidized_Antioxidant Oxidation Measurement Measure Absorbance at 517 nm Reduced_DPPH->Measurement

Figure 2: Workflow of the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

General Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge on this compound and Sakuranetin. Sakuranetin has been the subject of considerable research, demonstrating a range of promising biological activities, including anti-inflammatory and anticancer effects, with several of its molecular targets and signaling pathways identified.

In stark contrast, this compound remains largely uncharacterized. While its structural similarity to other biologically active 5-methoxyflavanones suggests it may possess valuable therapeutic properties, a significant gap in the scientific literature exists. There is a pressing need for comprehensive studies to elucidate the antioxidant, anti-inflammatory, and anticancer activities of this compound, including the determination of quantitative metrics such as IC₅₀ values. Furthermore, investigations into its pharmacokinetic profile and the signaling pathways it modulates are essential to assess its potential as a therapeutic agent.

For researchers and drug development professionals, Sakuranetin presents a more developed profile for further preclinical and clinical investigation. This compound, on the other hand, represents an untapped opportunity for novel discovery. Future research efforts should prioritize a systematic evaluation of this compound to unlock its potential therapeutic value and enable a more robust comparative analysis with its isomer, Sakuranetin.

References

Unveiling the Anti-Inflammatory Potential of 5-O-Methylnaringenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel and effective anti-inflammatory agents, researchers and drug development professionals are increasingly turning their attention to natural compounds. Among these, flavonoids have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the anti-inflammatory effects of 5-O-Methylnaringenin, a methoxylated derivative of the well-known flavonoid naringenin, against its parent compound and other alternatives. This analysis is supported by a review of existing experimental data and detailed methodologies to assist researchers in validating its therapeutic potential.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Naringenin, a flavonoid found in citrus fruits, has demonstrated notable anti-inflammatory properties.[1][2][3][4] Its derivative, this compound, is being investigated for potentially enhanced efficacy and bioavailability. This guide synthesizes available data on the anti-inflammatory mechanisms of these compounds, focusing on their modulation of key signaling pathways and inhibition of pro-inflammatory mediators. While direct comparative quantitative data for this compound is still emerging, this guide provides a framework for its evaluation based on the established activities of naringenin and related flavonoids.

Comparative Anti-Inflammatory Effects

The anti-inflammatory effects of flavonoids like naringenin are primarily attributed to their ability to interfere with key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and to reduce the production of pro-inflammatory cytokines and enzymes.[5][6][7]

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundTargetAssay SystemKey FindingsReference
Naringenin NF-κBLPS-stimulated RAW 264.7 macrophagesInhibits NF-κB activation and nuclear translocation.[5][7][5][7]
TNF-α, IL-6LPS-stimulated RAW 264.7 macrophagesSuppresses the production of TNF-α and IL-6.[8][8]
iNOS, COX-2LPS-stimulated RAW 264.7 macrophagesDownregulates the expression of iNOS and COX-2.[9]
Naringin NF-κBTNF-α-stimulated primary murine chondrocytesDiminishes NF-κB2 levels and inhibits p-IκBα expression.[10][10]
Pro-inflammatory CytokinesDiabetic RatsDecreased levels of circulating pro-inflammatory cytokines.[11][11]
Morin IL-5, ROSPMA+ionomycin-treated EL-4 cellsSignificantly suppressed IL-5 and ROS production.[12][12]

Note: Data for this compound is not yet available in a directly comparable format.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory properties of naringenin and its derivatives are underpinned by their interaction with critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Naringenin has been shown to inhibit the activation of NF-κB in various cell types, thereby preventing the transcription of downstream targets like TNF-α, IL-6, iNOS, and COX-2.[5][7] This inhibition is a key mechanism for its anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key anti-inflammatory assays are provided below.

Determination of Nitric Oxide (NO) Production

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by activated macrophages.

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

NO_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Griess Reaction Griess Reaction Collect supernatant->Griess Reaction Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Reaction->Measure Absorbance (540 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (540 nm)->Calculate % Inhibition

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of specific pro-inflammatory cytokines in cell culture supernatants.

  • Cell Culture and Treatment: Follow steps 1-3 as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Future Directions

The preliminary evidence surrounding naringenin and its derivatives strongly suggests that this compound holds significant promise as an anti-inflammatory agent. However, to fully validate its potential, further research is imperative. Direct, quantitative comparisons of this compound with naringenin and established anti-inflammatory drugs are necessary. In vivo studies in relevant animal models of inflammatory diseases will also be crucial to determine its efficacy, safety, and pharmacokinetic profile. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to design and execute these critical next steps in the evaluation of this compound.

References

A Comparative Guide to Analytical Methods for 5-O-Methylnaringenin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-O-Methylnaringenin, a key metabolite of naringenin, is crucial for pharmacokinetic, metabolic, and efficacy studies. The selection of an appropriate analytical method is a critical step that influences the reliability and comparability of experimental data. This guide provides a comparative overview of commonly employed analytical techniques for the quantification of this compound and its parent compounds, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two predominant techniques for the quantification of flavonoids like this compound. The following table summarizes the key performance parameters of these methods based on validated assays for the closely related compound, naringenin. These parameters are indicative of the expected performance for this compound analysis.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 15.0 µg/mL[1]5 - 2500 ng/mL[2]
Limit of Detection (LOD) 0.046 µg/mL[1]Not explicitly stated, but LLOQ is 5 ng/mL[2]
Limit of Quantification (LOQ) 0.1 µg/mL[1]5 ng/mL[2]
Accuracy (% Recovery) 98 - 101%[1][3]Not explicitly stated as % recovery, but within- and between-run precisions are good[2]
Precision (%RSD) < 2%[1][3]Within-day: 3.0 - 3.3%, Between-day: 3.0 - 4.6%[4]
Specificity Good, but potential for interference from co-eluting compoundsHigh, based on specific precursor-to-product ion transitions
Cost LowerHigher
Throughput ModerateHigh, with rapid methods available

Experimental Methodologies

The successful implementation of any analytical method relies on a well-defined and robust protocol. Below are detailed experimental methodologies for the HPLC-UV and LC-MS/MS analysis of naringenin, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and reliable technique for the quantification of flavonoids in various matrices.

  • Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3]

  • Mobile Phase : An isocratic or gradient mixture of methanol and water (e.g., 70:30, v/v) is often employed.[1][3] The pH may be adjusted with an acid like phosphoric acid.

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][3]

  • Detection Wavelength : Detection is typically performed at the maximum absorbance wavelength of the analyte, which for naringenin is around 288 nm.[1][3]

  • Sample Preparation : Solid-phase extraction or liquid-liquid extraction can be used to isolate the analyte from the sample matrix.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations are expected.

  • Chromatographic System : An ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column : A C18 column with smaller particle sizes (e.g., 1.7 µm) is often used for better separation and faster analysis times.[5][6][7]

  • Mobile Phase : A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[5][6][7]

  • Ionization Source : Electrospray ionization (ESI) is typically used, often in the negative ion mode for flavonoids.[5][6][7]

  • Mass Spectrometric Detection : The analysis is performed in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion and its characteristic product ion. For naringenin, a common transition is m/z 271.1 → 151.0.[2]

  • Sample Preparation : Protein precipitation with a solvent like acetonitrile is a common and rapid method for preparing biological samples.[5][6][7]

Workflow and Pathway Diagrams

To visualize the processes involved in analytical method validation and the context of this compound in a biological pathway, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Specificity & Selectivity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Limit of Detection (LOD) & Limit of Quantification (LOQ) D->E F Robustness & Stability E->F G Validated Method F->G

Caption: General workflow for the validation of an analytical method.

G cluster_1 Simplified Naringenin Metabolism Naringin Naringin Naringenin Naringenin Naringin->Naringenin Hydrolysis Methylnaringenin This compound Naringenin->Methylnaringenin Methylation (COMT) Glucuronide Naringenin Glucuronide Naringenin->Glucuronide Glucuronidation (UGT)

Caption: Simplified metabolic pathway of naringin to this compound.

References

5-O-Methylnaringenin Versus Its Glycoside Forms: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, the biological activity of an aglycone versus its glycosidic counterpart is a subject of considerable interest. This guide provides a detailed comparison of the efficacy of 5-O-Methylnaringenin and its analogous glycoside forms, focusing on their anti-inflammatory and antioxidant properties. Due to the limited direct comparative studies on this compound and its specific glycosides, this guide will draw parallels from the closely related flavanone, isosakuranetin (4'-O-methylnaringenin), and its prominent glycoside, poncirin.

Executive Summary

Generally, the aglycone form of a flavonoid exhibits greater biological activity than its glycoside derivatives. This is primarily attributed to better bioavailability and the ability to interact more readily with cellular targets. Our comparative analysis, using isosakuranetin and poncirin as analogs for this compound and its glycosides, supports this trend. The enzymatic removal of the sugar moiety from poncirin to yield isosakuranetin has been shown to enhance anti-inflammatory effects. However, it is noteworthy that certain studies on other flavonoids, such as naringenin and its glycoside narirutin, have shown the glycoside to be more potent in specific assays, highlighting the complexity of these interactions.

Comparative Efficacy: Anti-inflammatory and Antioxidant Activities

The following tables summarize the available quantitative data comparing the anti-inflammatory and antioxidant activities of the aglycone and glycoside forms.

Table 1: Comparative Anti-inflammatory Activity

Compound/ExtractAssayModelKey FindingsReference
Naringinase-treated Poncirus trifoliata extract (high in isosakuranetin)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSuperior inhibition of NO production compared to untreated extract.[1]
Untreated Poncirus trifoliata extract (high in poncirin)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesLower inhibition of NO production compared to treated extract.[1]
Narirutin (Naringenin-7-O-rutinoside)TNF-α, NO, and iNOS inhibitionLPS-stimulated RAW 264.7 macrophagesMost potent anti-inflammatory effect compared to naringin and naringenin.[2]
Naringenin (aglycone)TNF-α, NO, and iNOS inhibitionLPS-stimulated RAW 264.7 macrophagesWeakest anti-inflammatory effect in this specific study.[2]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µM)Key FindingsReference
NaringeninDPPH radical scavenging264.44Potent antioxidant activity.[3]
NaringeninNitric oxide radical scavenging185.6Effective nitric oxide scavenging.[3]
Naringin (Naringenin-7-O-neohesperidoside)Hydroxyl and superoxide radical scavenging-Naringenin exhibited higher scavenger efficiency than naringin.[4]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide Assay in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.[5]

2. Compound Treatment and LPS Stimulation:

  • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, isosakuranetin, poncirin).

  • The cells are pre-incubated with the test compounds for 2 hours.

  • Subsequently, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[5] A vehicle control (e.g., DMSO) and a negative control (without LPS) are also included.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • To determine the concentration of nitrite (a stable product of NO), 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Signaling Pathways

The anti-inflammatory effects of naringenin and its derivatives, including this compound, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Inhibition Figure 1: Inhibition of NF-κB Signaling Pathway cluster_nucleus Figure 1: Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Aglycone This compound (Aglycone) Aglycone->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates

Figure 1: Inhibition of NF-κB Signaling Pathway

Experimental Workflow

The general workflow for evaluating and comparing the efficacy of this compound and its glycoside forms is depicted below.

Experimental_Workflow Figure 2: Efficacy Comparison Workflow Start Compound Synthesis/ Isolation Aglycone This compound (Aglycone) Start->Aglycone Glycoside Glycoside Forms Start->Glycoside In_Vitro In Vitro Assays Aglycone->In_Vitro Glycoside->In_Vitro Anti_inflammatory Anti-inflammatory (e.g., NO Assay) In_Vitro->Anti_inflammatory Antioxidant Antioxidant (e.g., DPPH Assay) In_Vitro->Antioxidant Data_Analysis Data Analysis (IC50 determination) Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison Mechanism Mechanistic Studies (e.g., Western Blot for NF-κB) Comparison->Mechanism

Figure 2: Efficacy Comparison Workflow

Conclusion

The available evidence, primarily from analogous compounds, suggests that this compound (the aglycone) is likely to exhibit greater anti-inflammatory and antioxidant efficacy compared to its glycoside forms. This is consistent with the general understanding of flavonoid pharmacokinetics, where the absence of a bulky sugar moiety facilitates better absorption and interaction with cellular targets. However, the conflicting findings in some studies emphasize the need for direct comparative research on this compound and its specific glycosides to definitively establish their relative potencies and to fully understand the structure-activity relationships that govern their biological effects. Researchers and drug development professionals should consider these nuances when designing experiments and interpreting data related to this promising class of flavonoids.

References

A Head-to-Head Comparison of 5-O-Methylnaringenin and Hesperetin: An Analysis of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of 5-O-Methylnaringenin and Hesperetin is challenging due to a notable scarcity of publicly available experimental data for this compound. In light of this, and recognizing that this compound is a derivative of Naringenin, this guide presents a comprehensive comparison between Naringenin and Hesperetin. This comparative analysis will serve as a valuable proxy for researchers, scientists, and drug development professionals, offering insights into the antioxidant and anti-inflammatory properties of these closely related flavanones.

Comparative Analysis of Antioxidant and Anti-inflammatory Properties

Naringenin and Hesperetin are both flavanones found in citrus fruits and have been recognized for their potential health benefits, including antioxidant and anti-inflammatory effects.[1] Their biological activities are attributed to their molecular structure, which enables them to scavenge free radicals and modulate key signaling pathways involved in inflammation.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of flavonoids can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 ValueReference
Hesperetin DPPH Radical Scavenging70 µM[2]
ABTS Radical Scavenging276 µM[2]
DPPH Radical Scavenging226.34 µg/mL[3]
ABTS Radical Scavenging489.01 µM[4]
Naringenin DPPH Radical Scavenging264.44 µM[5]
Hydroxyl Radical Scavenging251.1 µM[5]
Superoxide Radical Scavenging360.03 µM[5]
Hydrogen Peroxide Scavenging358.5 µM[5]

Based on the available data, Hesperetin demonstrates potent antioxidant activity in both DPPH and ABTS assays.[2][4] Naringenin also exhibits significant free radical scavenging capabilities against various reactive oxygen species.[5] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration.

  • Different concentrations of the test compound (Hesperetin or Naringenin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a discoloration that can be quantified spectrophotometrically.

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at the specified wavelength.

  • A control sample with the solvent instead of the test compound is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Signaling Pathways in Inflammation

Both Naringenin and Hesperetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

dot

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Hesperetin Hesperetin Hesperetin->IKK Inhibition Hesperetin->NFkB Inhibition of Translocation Naringenin Naringenin Naringenin->IKK Inhibition Naringenin->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by Hesperetin and Naringenin.

Studies have shown that Hesperetin can suppress LPS-induced inflammatory responses by inhibiting the TLR/MyD88/NF-κB signaling pathway in macrophages.[6] It achieves this by reducing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7] Similarly, Naringenin has been demonstrated to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages, leading to a decrease in the production of pro-inflammatory cytokines.[8][9]

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that control the expression of inflammatory genes.

dot

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MAPKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Hesperetin Hesperetin Hesperetin->p38 Inhibition of Phosphorylation Hesperetin->ERK Inhibition of Phosphorylation Naringenin Naringenin Naringenin->p38 Inhibition of Phosphorylation Naringenin->JNK Inhibition of Phosphorylation DNA DNA AP1->DNA Binds to DNA Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines Transcription

Caption: Modulation of the MAPK signaling pathway by Hesperetin and Naringenin.

Hesperetin has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK in response to inflammatory stimuli.[10] This inhibition contributes to its anti-inflammatory effects. Naringenin also modulates the MAPK pathway, with studies indicating its ability to inhibit the phosphorylation of JNK and p38, thereby suppressing the downstream inflammatory cascade.[11]

Conclusion

While a direct comparative study between this compound and Hesperetin is currently limited by the available data, the analysis of their parent compound, Naringenin, alongside Hesperetin provides valuable insights for researchers. Both Naringenin and Hesperetin are potent antioxidant and anti-inflammatory agents that act through the modulation of critical signaling pathways such as NF-κB and MAPK. The quantitative data presented, along with the detailed experimental protocols and pathway diagrams, offer a solid foundation for further investigation into the therapeutic potential of these and related flavanones. Future research focusing on direct, head-to-head comparisons of this compound and Hesperetin is warranted to elucidate any potential advantages conferred by the methylation of Naringenin.

References

Structure-Activity Relationship of Naringenin Methyl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Modification of its structure, particularly through methylation of its hydroxyl groups, can significantly influence its biological efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of naringenin methyl ethers, summarizing key experimental data and outlining the methodologies used to evaluate their therapeutic potential.

Comparative Biological Activity of Naringenin and its Methyl Ethers

The biological activity of naringenin and its methylated derivatives is closely tied to the position and number of methyl groups on the flavonoid scaffold. Methylation can alter the molecule's lipophilicity, steric hindrance, and ability to donate hydrogen atoms, thereby affecting its interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of naringenin and its methyl ethers is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value in this assay indicates greater antioxidant potential. While naringenin itself possesses antioxidant properties, methylation can either enhance or diminish this activity. For instance, a naringenin oxime methyl ether has demonstrated potent antioxidant activity in both DPPH and ORAC assays.[1]

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Naringenin88[3]
Naringenin Oxime Methyl EtherNot explicitly quantified in µM, but showed the highest activity[1]
Anti-inflammatory Activity

The anti-inflammatory effects of naringenin methyl ethers are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Sakuranetin (naringenin 7-O-methyl ether) has been shown to exert anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines.[4] The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory action of these compounds.

CompoundBiological EffectModel SystemReference
Sakuranetin (Naringenin 7-O-methyl ether)Inhibition of iNOS and COX-2 synthesis; Reduced secretion of TNF-α, IL-6, and IL-12LPS/IFN-γ-stimulated macrophages[4]
NaringeninInhibition of NF-κB activationIn vivo and in vitro models[5]
Anticancer Activity

The antiproliferative activity of naringenin methyl ethers is typically evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. Studies have shown that methylation can significantly impact the anticancer potency of naringenin. For example, a naringenin oxime methyl derivative showed moderate growth inhibition on HL-60 leukemia cells.[1]

CompoundCell LineIC50 (µM)Reference
NaringeninMCF-7 (Breast)49 (48h treatment)[6]
NaringeninHeLa (Cervical)>50[1]
Naringenin Oxime Methyl EtherHL-60 (Leukemia)~50 (moderate inhibition)[1]
Naringenin Tert-butyl Oxime EtherHeLa (Cervical)24[1]
Naringenin Tert-butyl Oxime EtherSiHa (Cervical)36[1]
Naringenin Tert-butyl Oxime EtherMCF-7 (Breast)20[1]
Naringenin Tert-butyl Oxime EtherMDA-MB-231 (Breast)30[1]

Key Signaling Pathways Modulated by Naringenin Methyl Ethers

The therapeutic effects of naringenin and its derivatives are often mediated through their interaction with key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Naringenin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[5] This inhibitory effect is a key mechanism behind its anti-inflammatory properties. The methylation pattern of naringenin can influence the degree of NF-κB inhibition.

NF_kB_Pathway Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) TLR4 TLR4 Pro-inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Upregulates transcription of Naringenin Methyl Ethers Naringenin Methyl Ethers Naringenin Methyl Ethers->IKK Complex Inhibits PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors (e.g., mTOR) Downstream Effectors (e.g., mTOR) Akt->Downstream Effectors (e.g., mTOR) Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors (e.g., mTOR)->Cell Survival, Proliferation, Growth Promotes Naringenin Methyl Ethers Naringenin Methyl Ethers Naringenin Methyl Ethers->PI3K Inhibits Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Comparative Cytotoxicity of 5-O-Methylnaringenin (Sakuranetin) on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of 5-O-Methylnaringenin, also known as sakuranetin, across various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its potential as an anti-cancer agent.

This compound (sakuranetin), a methoxylated flavanone found in various plants, has demonstrated notable antiproliferative activity against several human cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis, or programmed cell death. This guide synthesizes available data to present a comparative overview of its efficacy.

Quantitative Analysis of Cytotoxicity

The cytotoxic effect of this compound is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for sakuranetin in different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Cancer Cell LineCancer TypeIC50 ValueReference
HCT-116Human Colon Carcinoma68.8 ± 5.2 µg/mL[1]
B16BL6Murine MelanomaCytotoxic at 15 µmol/L[1]

Further research is required to establish a more comprehensive comparative profile of this compound across a wider range of cancer cell lines under standardized conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the potential molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start Cancer Cell Lines treatment Treatment with this compound start->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Analysis annexin->flow pathway Signaling Pathway Analysis flow->pathway

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus sakuranetin This compound (Sakuranetin) pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) sakuranetin->pro_apoptotic Induces anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) sakuranetin->anti_apoptotic Inhibits membrane cytochrome_c Cytochrome c Release pro_apoptotic->cytochrome_c anti_apoptotic->cytochrome_c Blocks caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Mechanism of Action

The primary anticancer mechanism of this compound (sakuranetin) is the induction of apoptosis.[1] While the precise signaling cascades are still under investigation, it is hypothesized that, similar to other flavonoids, sakuranetin may modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. Further research is necessary to fully elucidate the specific molecular targets and signaling pathways involved in sakuranetin-induced cancer cell death.

References

Safety Operating Guide

Proper Disposal of 5-O-Methylnaringenin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-O-Methylnaringenin is crucial for ensuring laboratory safety and environmental protection. As a compound classified as hazardous to the aquatic environment, it necessitates a disposal protocol that adheres to stringent regulatory standards. This guide provides essential safety and logistical information, offering a clear, step-by-step operational plan for researchers, scientists, and drug development professionals.

Essential Safety and Chemical Information

This compound is identified as being very toxic to aquatic life, with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are not disposed of through standard laboratory drains or as regular solid waste. The primary directive for its disposal is to entrust it to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]

Below is a summary of the key quantitative data for this compound. Please note that while a boiling point has been reported, a specific melting point was not available in the reviewed literature. Furthermore, the provided solubility data is for the structurally similar parent compound, Naringenin, and should be considered as an estimate for this compound.

PropertyValueSource
Molecular Formula C16H14O5[1][2]
Molecular Weight 286.28 g/mol [1][2]
Boiling Point 555.9 °C at 760 mmHg
Melting Point Not available
Solubility of Naringenin (structurally similar)
   in Ethanol~2.5 mg/mL[3]
   in DMSO~5 mg/mL[3]
   in Dimethyl Formamide (DMF)~10 mg/mL[3]
   in Aqueous BuffersSparingly soluble[3]

Experimental Protocols for Safe Disposal

The following protocols outline the detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting. These procedures are designed to minimize exposure risk and ensure regulatory compliance.

Step 1: Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and empty containers, must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless they are of the same hazard class and compatibility has been confirmed.

Step 2: Waste Collection and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original product container can be used if it is in good condition.

  • Labeling: Immediately upon adding the first item of waste, affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and list any other constituents, including solvents and their approximate percentages. Do not use chemical formulas or abbreviations.

  • Secure Storage: Keep the waste container tightly sealed except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The SAA should be in a secondary containment unit to prevent spills.

Step 3: Disposal Procedure
  • Arrange for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. Ensure that the information on the forms accurately reflects the contents of the waste container.

  • Do Not Dispose On-Site: Under no circumstances should this compound waste be disposed of down the sink or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Generation of This compound Waste B Identify as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Contents C->D E Store in Secondary Containment in a Satellite Accumulation Area D->E F Arrange for Pickup by EHS/Licensed Contractor E->F G Complete Waste Disposal Documentation F->G H Proper Disposal at a Treatment Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-O-Methylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-O-Methylnaringenin in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully established, it is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. Standard laboratory chemical handling precautions should be strictly followed.

Minimum Required PPE:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from splashes and airborne particles.
Hand Protection Disposable nitrile gloves.[1]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A buttoned lab coat.[1][2]Protects skin and clothing from spills.
Footwear Closed-toe shoes.[3]Prevents injuries from dropped objects or spills.

dot

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

2.2. Procedural Guidance:

  • Avoid Inhalation and Contact: Do not smell or taste the chemical.[4] Avoid direct contact with skin and eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or apply cosmetics in the laboratory.[4]

  • Weighing: When weighing the powdered compound, do so in an area with minimal air currents or in a weighing enclosure to prevent dispersal.

  • Solution Preparation: As flavonoids can be sensitive to light and oxidation, prepare solutions in low-light conditions and consider using amber vials.[5] For dissolution, use appropriate solvents as determined by your experimental protocol and prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

dot

Handling_Protocol Start Start: Prepare for Handling Engineering_Controls Use Fume Hood/ Well-Ventilated Area Start->Engineering_Controls Weighing Weigh Powder in Contained Space Engineering_Controls->Weighing Dissolving Dissolve in Appropriate Solvent (Low Light) Weighing->Dissolving Aliquoting Aliquot into Single-Use Vials (Amber) Dissolving->Aliquoting Storage Store Properly Aliquoting->Storage End End of Procedure Storage->End Spill_Response Spill_Occurs {Spill Occurs | Alert personnel} Assess_Spill Assess Spill Minor or Major? Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Don PPE Contain Spill Clean Up Decontaminate Area Assess_Spill->Minor_Spill Minor Major_Spill Major Spill Evacuate Area Contact EHS Assess_Spill->Major_Spill Major Dispose_Waste Dispose of Waste Label as Hazardous Minor_Spill->Dispose_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.